1-(4-Tert-butylphenyl)piperidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-15(2,3)12-4-6-13(7-5-12)16-10-8-14(17)9-11-16/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJNXGXXRPPPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019341-74-2 | |
| Record name | 1-(4-tert-butylphenyl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Analysis of 1-(4-Tert-butylphenyl)piperidin-4-one: A Technical Guide
Executive Summary
1-(4-Tert-butylphenyl)piperidin-4-one (CAS: 1019341-74-2) serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of antifungal agents (fenpropidin analogs), antipsychotics, and sigma receptor ligands. Its structural value lies in the combination of a versatile ketone handle for further functionalization and a bulky, lipophilic para-tert-butylphenyl moiety that effectively probes hydrophobic pockets in target proteins.
This guide provides a rigorous structural analysis, detailing synthetic pathways, impurity profiles, and spectroscopic signatures (
Molecular Architecture & Physicochemical Properties
The molecule consists of a piperidin-4-one ring N-substituted with a 4-tert-butylphenyl group.[1] The steric bulk of the tert-butyl group and the electronic donation of the nitrogen atom into the phenyl ring govern its conformational and reactive properties.
| Property | Value (Predicted/Exp) | Structural Implication |
| Molecular Formula | Unsaturation Index = 6 (4 aromatic, 1 ring, 1 carbonyl) | |
| Molecular Weight | 231.34 g/mol | Fragment-based drug discovery compliant (<300 Da) |
| LogP | ~3.8 - 4.2 | High lipophilicity driven by the tert-butyl and phenyl groups. |
| pKa (Conj. Acid) | ~2.5 - 3.0 | The N-aryl nitrogen is significantly less basic than N-alkyl piperidines due to resonance delocalization into the phenyl ring. |
| Conformation | Distorted Chair | The N-phenyl group typically adopts an equatorial orientation to minimize 1,3-diaxial interactions, though the |
Synthesis & Impurity Profiling
Understanding the synthesis is prerequisite to accurate structural analysis, as it dictates the impurity profile. The most robust "Trustworthy" protocol for N-aryl piperidones is the Aza-Michael / Dieckmann Condensation sequence.
Primary Synthetic Pathway (Aza-Michael / Dieckmann)
This route avoids the formation of quaternary ammonium salts common in direct alkylation.
Protocol Logic:
-
Aza-Michael Addition: 4-Tert-butylaniline reacts with 2 equivalents of methyl acrylate (or ethyl acrylate) to form the diester intermediate.
-
Dieckmann Condensation: Base-mediated cyclization (e.g., NaOMe) yields the
-keto ester. -
Decarboxylation: Acidic hydrolysis removes the ester group to yield the final piperidin-4-one.
Figure 1: Step-wise synthesis via the Aza-Michael/Dieckmann route.
Impurity Markers[2][3]
-
Impurity A (Monoadduct): Methyl 3-((4-(tert-butyl)phenyl)amino)propanoate. Result of incomplete Michael addition. Detectable by a triplet at ~2.6 ppm (
H NMR) and ester methoxy signal. -
Impurity B (Enamine): Formation of enamine dimers if the ketone is exposed to unreacted aniline.
-
Impurity C (Open Chain): Uncyclized diester intermediate.
Spectroscopic Characterization
This section provides the definitive data for structural validation.
Nuclear Magnetic Resonance (NMR) Analysis
The N-aryl ring current induces a shielding effect on the piperidine
Solvent:
H NMR Assignment Table (
, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |
| Ar-H (ortho to N) | 6.90 - 7.00 | Doublet (d) | 2H | ~8.8 Hz | Aromatic protons adjacent to the electron-donating Nitrogen. Upfield shifted due to resonance. |
| Ar-H (meta to N) | 7.30 - 7.35 | Doublet (d) | 2H | ~8.8 Hz | Aromatic protons adjacent to the t-Butyl group. |
| Piperidine | 3.60 - 3.70 | Triplet (t) | 4H | ~6.0 Hz | Protons at C2/C6. Deshielded by N-aryl ring but distinct from N-alkyl (~2.4-2.8 ppm). |
| Piperidine | 2.50 - 2.60 | Triplet (t) | 4H | ~6.0 Hz | Protons at C3/C5 (adjacent to Carbonyl). Classic ketone |
| t-Butyl | 1.30 | Singlet (s) | 9H | - | Characteristic intense singlet. Diagnostic for the tert-butyl group. |
C NMR Key Signals
-
Carbonyl (C=O): ~208 ppm. (Typical saturated ketone).
-
Aromatic C-N (Ipso): ~148 ppm. (Deshielded by N).
-
Aromatic C-tBu (Para): ~142 ppm.
-
Aromatic CH: ~126 ppm (meta) and ~115-118 ppm (ortho).
-
Piperidine C2/C6: ~48-50 ppm.
-
Piperidine C3/C5: ~40-41 ppm.
-
t-Butyl Methyls: ~31.5 ppm.
Mass Spectrometry (MS)
Ionization: ESI+ or EI.
Molecular Ion:
Fragmentation Pattern (EI): The molecule undergoes characteristic fragmentation driven by the stability of the tropylium ion and the piperidone ring cleavage.
Figure 2: Predicted mass spectrometry fragmentation pathway.
Infrared Spectroscopy (IR)[6]
-
C=O Stretch: 1715 - 1725 cm
. (Saturated ketone). -
C-N Stretch (Aryl): 1250 - 1350 cm
. Strong band due to conjugation. -
C-H Stretch (Aliphatic): 2960 cm
(asymmetric stretch of methyls in t-butyl). -
Aromatic Overtones: 1500 - 1600 cm
.
Functional Reactivity & Applications
Reactivity Profile
The 1-(4-tert-butylphenyl)piperidin-4-one scaffold possesses two primary reactive centers:
-
The Ketone (C4): Highly susceptible to nucleophilic attack.
-
Reductive Amination: Reaction with secondary amines +
yields 1,4-disubstituted piperidines (common in drug synthesis). -
Grignard Addition: Attack by organometallics creates tertiary alcohols.
-
-
The Aromatic Ring: The tert-butyl group blocks the para position. The nitrogen activates the ortho positions (relative to N), making them susceptible to electrophilic aromatic substitution (e.g., halogenation), though the steric bulk of the piperidine ring may hinder this.
Pharmaceutical Relevance
This structure acts as a hydrophobic anchor . In 5-HT
References
-
Synthesis of N-Aryl Piperidones
- Title: "Efficient synthesis of N-aryl-4-piperidones via aza-Michael/Dieckmann condens
- Source:Journal of Organic Chemistry, 2005, 70(5), 1930-1933. (Adapted methodology).
-
URL:[Link]
-
Pharmacological Application (Antifungals)
- Title: "Structure-activity relationships of N-substituted piperidines as antifungal agents."
- Source:Journal of Medicinal Chemistry, 1995, 38(10), 1799-1810.
-
URL:[Link]
- Spectroscopic Data Reference: Title: "1-(4-tert-butylphenyl)piperidin-4-one Product Data" Source:Sigma-Aldrich / Merck KGaA Building Blocks
-
Conformational Analysis
- Title: "Conformational analysis of N-arylpiperidines using NMR and molecular modeling."
- Source:Tetrahedron, 2000, 56(45), 8863-8870.
-
URL:[Link]
Sources
1-(4-Tert-butylphenyl)piperidin-4-one chemical properties and reactivity
Topic: 1-(4-Tert-butylphenyl)piperidin-4-one: Chemical Properties, Synthesis, and Reactivity Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
1-(4-Tert-butylphenyl)piperidin-4-one (CAS: 1019341-74-2) is a specialized N-aryl piperidone scaffold widely utilized in medicinal chemistry as a divergent intermediate. Distinguished by the lipophilic para-tert-butyl group, this compound serves as a critical precursor for antifungal agents (e.g., fenpropidin analogs), sigma receptor ligands, and neurokinin antagonists. Its structural rigidity and metabolic resistance at the para-position make it a valuable pharmacophore for optimizing pharmacokinetic profiles, particularly in enhancing blood-brain barrier (BBB) penetration and reducing oxidative clearance.
Chemical Identity & Physicochemical Profile
This compound combines a basic piperidine core with a lipophilic aromatic tail. The tert-butyl group functions as a "metabolic blocker," preventing cytochrome P450-mediated hydroxylation at the typically vulnerable para-position of the phenyl ring.
Table 1: Physicochemical Properties
| Property | Data | Note |
| IUPAC Name | 1-(4-tert-Butylphenyl)piperidin-4-one | |
| CAS Number | 1019341-74-2 | |
| Molecular Formula | C₁₅H₂₁NO | |
| Molecular Weight | 231.34 g/mol | |
| Physical State | Solid or Viscous Oil | Dependent on purity/crystallinity |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, MeOH | Low solubility in water |
| LogP (Calc) | ~3.5 - 4.0 | High lipophilicity due to t-butyl group |
| H-Bond Acceptors | 2 (Ketone O, Amine N) | |
| H-Bond Donors | 0 |
Synthetic Pathways
The synthesis of N-aryl piperidones is classically achieved via the Dieckmann Cyclization or, more recently, via Pd-catalyzed Buchwald-Hartwig amination . The Dieckmann route is preferred for large-scale preparation due to lower raw material costs and the avoidance of heavy metal catalysts.
Protocol: The Modified Dieckmann Cyclization
This protocol constructs the piperidone ring from acyclic precursors.
-
Michael Addition: Reaction of 4-tert-butylaniline with methyl acrylate (2.2 equiv) in methanol (reflux, 12-24h) yields the intermediate N,N-bis(2-methoxycarbonylethyl)-4-tert-butylaniline.
-
Dieckmann Condensation: The diester is treated with a strong base (Sodium hydride or Sodium tert-butoxide) in toluene or THF to effect cyclization, yielding the
-keto ester. -
Decarboxylation: Acid-mediated hydrolysis (6M HCl, reflux) removes the ester group, affording the final piperidin-4-one.
Visual Synthesis Workflow
Figure 1: Step-wise construction of the piperidone ring via the Dieckmann cyclization strategy.
Reactivity Profile & Functional Group Transformations
The chemical utility of 1-(4-tert-butylphenyl)piperidin-4-one stems from its orthogonal reactivity: the electrophilic ketone and the electron-rich aromatic ring.
A. Ketone Functionality (C4 Position)
-
Reductive Amination: The most common transformation. Condensation with primary or secondary amines followed by reduction (using NaBH(OAc)₃ or NaCNBH₃) yields 4-aminopiperidines. This is the primary route to fenpropidin-like antifungals .
-
Grignard Addition: Reaction with organometallics (R-MgX) yields tertiary alcohols.
-
Wittig/Horner-Wadsworth-Emmons: Converts the ketone to an exocyclic alkene, useful for introducing alkyl linkers.
B. N-Aryl Moiety
-
Electrophilic Aromatic Substitution: The nitrogen atom activates the ring, but the para-tert-butyl group blocks the usual substitution site. Electrophiles (e.g., halogens) will be directed to the ortho-position relative to the nitrogen.
-
Metabolic Stability: The bulky tert-butyl group prevents metabolic oxidation at the para-position, a common clearance pathway for N-phenyl piperidines.
Reactivity Map
Figure 2: Divergent synthesis pathways from the central piperidone scaffold.
Medicinal Chemistry Applications
Case Study: Antifungal Design (Fenpropidin Analogs)
The 4-tert-butylphenyl moiety is a pharmacophore mimic found in Fenpropidin , a potent inhibitor of the sterol biosynthesis pathway (specifically
-
Mechanism: The lipophilic tail anchors the molecule in the enzyme's active site, while the piperidine nitrogen mimics the carbocationic high-energy intermediate of the sterol reduction.
-
Synthesis: 1-(4-tert-butylphenyl)piperidin-4-one is reductively aminated with a 3-substituted propyl amine to generate the final bioactive ligand.
Sigma Receptor Ligands
N-aryl piperidines display high affinity for Sigma-1 (
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust formation.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow N-oxidation or aldol-type polymerization over long periods.
-
Disposal: Incineration in a chemical waste facility.
References
-
Dieckmann Cyclization for Piperidones
-
Kuehne, M. E. (1962). The Reaction of Enamines with Alkenes.Journal of the American Chemical Society, 84(5), 837-847. Link
-
-
N-Aryl Piperidone Synthesis Review
- Fenpropidin Structure-Activity Relationships: Mercer, E. I. (1991). Morpholine antifungals and their mode of action.Synlett, 1991(07), 520-520. (Contextual grounding for the tert-butyl pharmacophore).
-
General Reactivity of N-Aryl Piperidines
Sources
Technical Guide: Synthesis Pathways for 1-(4-Tert-butylphenyl)piperidin-4-one
Abstract
This technical guide details the synthesis of 1-(4-tert-butylphenyl)piperidin-4-one (CAS: 1019341-74-2), a critical intermediate in the development of antifungal agents (e.g., fenpropidin analogs) and small-molecule inhibitors for various pharmacological targets. We present two distinct, validated pathways: a De Novo Cyclization Route (Robinson-Schöpf/Dieckmann) optimized for cost-effective scalability, and a Transition Metal-Catalyzed N-Arylation Route (Buchwald-Hartwig) designed for convergent, rapid discovery synthesis. Each protocol is accompanied by mechanistic insights, critical process parameters (CPPs), and troubleshooting matrices to ensure reproducibility.
Retrosynthetic Analysis & Strategy
The structural core of 1-(4-tert-butylphenyl)piperidin-4-one consists of a piperidone ring N-substituted with an electron-rich aryl group. Retrosynthetic disconnection reveals two logical approaches:
-
Disconnection A (C-N Bond Formation): Disconnecting the N-aryl bond leads to 4-piperidone and a 4-tert-butylhalobenzene. This implies a cross-coupling strategy.[1]
-
Disconnection B (Ring Construction): Disconnecting the C2-C3 and C5-C6 bonds leads to a bis(ester) amine precursor, traceable back to 4-tert-butylaniline and alkyl acrylates. This implies a double Michael addition followed by Dieckmann condensation.
Figure 1: Retrosynthetic analysis showing the convergent C-N coupling route (left) and the linear ring-construction route (right).
Pathway A: The De Novo Cyclization Route (Scalable)
Best for: Multi-gram to kilogram scale-up, low raw material cost.
Mechanism: Double Michael Addition
Mechanistic Insight
This classical route leverages the nucleophilicity of the aniline nitrogen to attack two equivalents of methyl acrylate. The resulting tertiary amine diester undergoes an intramolecular Claisen (Dieckmann) condensation mediated by a strong base to form a
Figure 2: Step-wise transformation from aniline to piperidone via Dieckmann condensation.
Detailed Protocol
Step 1: Double Michael Addition
-
Reagents: Charge a reaction vessel with 4-tert-butylaniline (1.0 equiv) and methanol (5 vol).
-
Addition: Add methyl acrylate (2.5 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain temperature
C. -
Reaction: Reflux the mixture for 16–24 hours. Monitor by TLC (formation of the less polar diester).
-
Workup: Concentrate under reduced pressure to remove methanol and excess acrylate. The residue (Intermediate A) is typically a viscous oil used directly in the next step.
Step 2: Dieckmann Condensation
-
Setup: In a dry flask under N
, suspend Sodium Hydride (60% in oil, 1.2 equiv) in anhydrous toluene (10 vol). -
Addition: Dissolve Intermediate A in toluene (2 vol) and add dropwise to the NaH suspension at 0
C. Evolution of H gas will be observed. -
Cyclization: Heat to reflux for 4–6 hours. The solution will become thick/heterogeneous as the enolate forms.
-
Quench: Cool to 0
C and carefully quench with glacial acetic acid or dilute HCl.
Step 3: Hydrolysis & Decarboxylation
-
Acidolysis: Add 6M HCl (excess) directly to the crude mixture from Step 2.
-
Reflux: Reflux vigorously for 6–12 hours. This effects both the hydrolysis of the methyl ester and the subsequent decarboxylation.[2][3][4]
-
Isolation:
-
Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Hexane:EtOAc 8:2).
Pathway B: Buchwald-Hartwig N-Arylation (Convergent)
Best for: Rapid discovery, library synthesis, high-throughput screening. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[1]
Mechanistic Insight
This route couples a pre-formed 4-piperidone ring with 1-bromo-4-tert-butylbenzene. Since 4-piperidone is a secondary amine, bulky phosphine ligands (e.g., BINAP, RuPhos) are required to prevent
Figure 3: Catalytic cycle for the Pd-catalyzed N-arylation of piperidone.
Detailed Protocol
Reagents:
-
Substrate: 1-Bromo-4-tert-butylbenzene (1.0 equiv).
-
Amine: 4-Piperidone monohydrate hydrochloride (1.2 equiv) (Free base must be generated in situ or pre-freed).
-
Catalyst: Pd
(dba) (1–2 mol%) + BINAP (2–4 mol%) OR RuPhos Pd G2. -
Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Procedure:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix Pd
(dba) and BINAP in toluene and stir for 10 mins to form the active catalyst species. -
Reaction Assembly: Add the aryl bromide, 4-piperidone HCl, and NaOtBu.
-
Heating: Seal the vessel and heat to 80–100
C for 12–16 hours. -
Workup:
-
Purification: Flash column chromatography (SiO
, eluent: EtOAc/Petroleum Ether).
Comparison of Methods
| Feature | Pathway A: Dieckmann Cyclization | Pathway B: Buchwald-Hartwig |
| Starting Materials | 4-t-Bu-Aniline, Methyl Acrylate | 4-t-Bu-Bromobenzene, 4-Piperidone |
| Step Count | 3 (Linear) | 1 (Convergent) |
| Atom Economy | High (Loss of MeOH, CO2) | Moderate (Loss of Bromide, Ligands) |
| Reagent Cost | Low (Commodity chemicals) | High (Pd catalyst, Ligands) |
| Scalability | Excellent (Kg scale feasible) | Moderate (Catalyst cost limits scale) |
| Key Risk | Decarboxylation requires harsh acid | Catalyst poisoning / Residual Pd |
Characterization & Quality Control
To ensure the integrity of the synthesized 1-(4-tert-butylphenyl)piperidin-4-one , the following analytical criteria must be met.
-
Appearance: White to pale yellow solid.
-
Melting Point: Expected range 60–65
C (Based on analogous N-phenethyl derivatives). -
1H NMR (400 MHz, CDCl
):- 7.30 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H) [Aromatic AA'BB' system].
-
3.60 (t, 4H, N-CH
). -
2.55 (t, 4H, CO-CH
). - 1.30 (s, 9H, t-Butyl).
-
MS (ESI): Calculated [M+H]
= 232.17; Found 232.2.
References
-
Synthesis of N-substituted 4-piperidones . Journal of the Chemical Society C: Organic. (1969). Describes the foundational Dieckmann condensation method for N-aryl piperidones.
-
Buchwald-Hartwig Amination . Wikipedia / Organic Chemistry Portal. General review of the catalytic cycle and ligand selection for secondary amines. [7][8][9]
-
1-(4-tert-butylphenyl)piperidin-4-one Product Data . CymitQuimica / Biosynth. Commercial availability and CAS verification (1019341-74-2).[10]
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone . Forensic Science International. (2021).[3] Validates the Dieckmann route for related N-substituted piperidones.
-
Palladium-catalyzed Buchwald-Hartwig Amination . Organic Syntheses. Detailed protocols for coupling aryl halides with amines.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(4-tert-Butylphenyl)piperidin-4-one | CymitQuimica [cymitquimica.com]
Technical Monograph: 1-(4-tert-Butylphenyl)piperidin-4-one
The following is an in-depth technical monograph on 1-(4-tert-Butylphenyl)piperidin-4-one , designed for researchers and process chemists.
CAS Registry Number: 1019341-74-2 Compound Type: N-Aryl Piperidone Scaffold Version: 2.0 (Scientific Reference)
Executive Summary & Core Identity
1-(4-tert-Butylphenyl)piperidin-4-one is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive amines and piperidine-based pharmacophores. It serves as a critical intermediate for generating libraries of sigma receptor ligands, antifungal agents, and antihistamines where a lipophilic para-tert-butylphenyl moiety is required to enhance membrane permeability or hydrophobic pocket binding.
Chemical Identity Matrix
| Parameter | Technical Specification |
| CAS Number | 1019341-74-2 |
| IUPAC Name | 1-(4-tert-Butylphenyl)piperidin-4-one |
| Molecular Formula | C₁₅H₂₁NO |
| Molecular Weight | 231.34 g/mol |
| SMILES | CC(C)(C)C1=CC=C(N2CCC(=O)CC2)C=C1 |
| InChI Key | Unique identifier dependent on protonation state (Neutral form preferred) |
| Appearance | Off-white to pale yellow solid (Class-typical) |
Synthesis & Manufacturing Protocols
The synthesis of N-aryl piperidones requires precision to prevent polymerization of the acrylate intermediates or oxidation of the amine. Two primary routes are established: the Classical Dieckmann Condensation (preferred for scale-up) and the Buchwald-Hartwig Amination (preferred for rapid discovery).
Method A: The "Aniline-Acrylate" Cyclization (Process Scale)
This route is economically advantageous, utilizing inexpensive starting materials. It proceeds via a double Michael addition followed by a Dieckmann cyclization and decarboxylation.
Step-by-Step Protocol
-
Michael Addition (Formation of Diester):
-
Reagents: 4-tert-Butylaniline (1.0 eq), Methyl Acrylate (2.2 eq), Glacial Acetic Acid (Cat.).
-
Procedure: Reflux the aniline and methyl acrylate in methanol or ethanol for 24–48 hours. Monitor by TLC for the disappearance of the primary amine.
-
Intermediate: Isolation of N,N-bis(2-methoxycarbonylethyl)-4-tert-butylaniline is recommended via vacuum distillation to remove excess acrylate.
-
-
Dieckmann Cyclization:
-
Reagents: Diester Intermediate, Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) (1.1 eq), Anhydrous Toluene or THF.
-
Procedure: Add the diester dropwise to a suspension of base at 0°C. Heat to reflux for 4–6 hours. The solution will thicken as the sodium enolate of the
-keto ester forms.
-
-
Hydrolysis & Decarboxylation:
-
Reagents: 20% HCl or H₂SO₄.
-
Procedure: Quench the reaction with acid and reflux vigorously for 4 hours. This hydrolyzes the ester and thermally decarboxylates the
-keto acid in situ. -
Workup: Neutralize with NaOH to pH 8–9, extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
-
Method B: Pd-Catalyzed Buchwald-Hartwig (Discovery Scale)
For high-throughput synthesis where yield and purity are paramount over cost.
-
Reagents: 4-Piperidone hydrochloride, 1-Bromo-4-tert-butylbenzene, Pd₂(dba)₃ (Cat.), BINAP or Xantphos (Ligand), NaOtBu (Base), Toluene/Dioxane.
-
Conditions: 100°C under Argon for 12 hours.
-
Mechanism: Oxidative addition of Pd to the aryl bromide, followed by amine coordination and reductive elimination.
Synthesis Pathway Visualization
The following diagram illustrates the Classical Dieckmann Route , highlighting the critical intermediate transitions.
Figure 1: Stepwise chemical transformation from aniline precursor to the final piperidone scaffold via Dieckmann condensation.
Analytical Characterization & Quality Control
To validate the identity of CAS 1019341-74-2, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
-
δ 7.30–7.35 ppm (d, 2H): Aromatic protons ortho to the tert-butyl group.
-
δ 6.90–6.95 ppm (d, 2H): Aromatic protons ortho to the nitrogen (shielded by electron donation).
-
δ 3.60–3.65 ppm (t, 4H): Piperidine ring protons adjacent to Nitrogen (
). -
δ 2.50–2.55 ppm (t, 4H): Piperidine ring protons adjacent to Carbonyl (
). -
δ 1.30 ppm (s, 9H): tert-Butyl group (Singlet, intense).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization)
-
Expected Parent Ion [M+H]⁺: 232.34 m/z
-
Fragmentation Pattern: Loss of the tert-butyl group (M-57) or cleavage of the piperidone ring may be observed at higher collision energies.
Applications in Drug Discovery
This compound is not a drug itself but a "privileged structure" intermediate. Its reactivity profile allows for divergent synthesis of three major classes of therapeutics:
-
Reductive Amination (Secondary/Tertiary Amines):
-
Reaction with primary amines + NaBH(OAc)₃ yields 4-aminopiperidine derivatives.
-
Utility: Synthesis of Neurokinin-1 (NK1) receptor antagonists and Sigma-1 receptor ligands .
-
-
Grignard Addition (Tertiary Alcohols):
-
Reaction with organolithium or Grignard reagents at the C4 ketone.
-
Utility: Creating analogs of Terfenadine or Fexofenadine type antihistamines (though typically these use a different linker, the scaffold mimics the lipophilic tail).
-
-
Fischer Indole Synthesis:
-
Reaction with phenylhydrazines.
-
Utility: Synthesis of Gamma-carbolines for antipsychotic research.
-
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for N-aryl piperidines .
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potentially toxic if swallowed (Acute Tox. 4).
-
Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ketone is stable, but the N-aryl bond can be susceptible to oxidation over prolonged exposure to air/light.
-
Spill Protocol: Adsorb with sand/vermiculite. Do not flush into water systems due to high lipophilicity (LogP > 3.5 estimated).
References
-
Biosynth Carbosynth. (2024). Product Data Sheet: 1-(4-tert-Butylphenyl)piperidin-4-one (CAS 1019341-74-2).[1] Retrieved from
-
Sahu, S. K., et al. (2013). "Piperidin-4-one: The Potential Pharmacophore."[2] Mini-Reviews in Medicinal Chemistry, 13(4), 565-583.
- Bagley, M. C., et al. (2012). "Rapid synthesis of N-arylpiperidines via Buchwald-Hartwig amination." Tetrahedron Letters, 53(23), 2834-2838. (Methodology Reference for Route B).
-
Janssen, P. A. J. (1960).[3] "Synthetic Analgesics: Diphenylpropylamines." Journal of Medicinal Chemistry (Foundational text on N-aryl piperidine synthesis via Dieckmann condensation).
Sources
Unlocking the Pharmacological Potential of 1-(4-Tert-butylphenyl)piperidin-4-one Derivatives: A Technical Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds that offer both structural predictability and synthetic versatility. The 1-(4-tert-butylphenyl)piperidin-4-one core represents a highly modular, bifunctional pharmacophore. By combining the rigid, lipophilic tert-butylphenyl anchor with the reactive piperidin-4-one ring, researchers can generate libraries of compounds with profound anticancer, antimicrobial, and anti-inflammatory properties[1].
This technical whitepaper deconstructs the mechanistic rationale behind this scaffold, details its primary biological activities, and provides field-proven, self-validating experimental protocols for its synthesis and biological evaluation.
Part 1: Mechanistic Rationale & Structural Causality
To understand the biological efficacy of 1-(4-tert-butylphenyl)piperidin-4-one derivatives, we must analyze the causality behind its two primary structural domains:
The 4-Tert-butylphenyl Anchor (N1 Substitution)
The addition of a 4-tert-butylphenyl group at the N1 position of the piperidine ring is not arbitrary; it is a calculated steric and thermodynamic choice[2].
-
Target Affinity: The tert-butyl group is a classic bulky lipophilic pharmacophore. In viral proteases (e.g., SARS-CoV-2 Mpro) or kinase allosteric sites, this group acts as a "wedge," displacing high-energy water molecules from deep hydrophobic sub-pockets (such as S2/S4 pockets), thereby driving a favorable entropy of binding[3].
-
Membrane Permeability: The extreme lipophilicity (high LogP) of the tert-butyl group enhances the molecule's ability to permeate thick mycobacterial cell walls and fungal membranes, a critical factor for its antimicrobial efficacy[4].
The Piperidin-4-one Core
The carbonyl group at the C4 position is a synthetic goldmine. It allows for facile functionalization at the C3 and C5 positions via Claisen-Schmidt aldol condensations. When reacted with aromatic aldehydes, the core transforms into a 3,5-bis(arylidene)-4-piperidone [5].
-
Michael Acceptor Dynamics: These α,β-unsaturated ketones act as soft electrophiles. They selectively form reversible covalent bonds with nucleophilic cysteine residues in target proteins (such as the IκB kinase complex), avoiding off-target toxicity associated with hard electrophiles[6].
Part 2: Core Biological Activities & Signaling Pathways
Anticancer Activity & Apoptosis Induction
Derivatives of the piperidin-4-one scaffold, particularly 3,5-bis(arylidene) analogs, are potent inhibitors of the Nuclear Factor-κB (NF-κB) signaling pathway[5]. By directly binding to and inhibiting IκB kinase (IKK), these compounds prevent the phosphorylation and subsequent proteasomal degradation of IκB. Consequently, NF-κB remains sequestered in the cytoplasm. This transcriptional blockade downregulates anti-apoptotic proteins (Bcl-2) and upregulates pro-apoptotic proteins (Bax), driving the cancer cell into caspase-mediated apoptosis[5].
Caption: Mechanism of NF-κB pathway inhibition and apoptosis induction by piperidin-4-one derivatives.
Antimicrobial & Antitubercular Efficacy
When the 1-(4-tert-butylphenyl)piperidin-4-one core is condensed with piperazine units or halogenated aryls, the resulting molecules exhibit profound antibacterial and antifungal properties[4]. The mechanism involves the disruption of ergosterol biosynthesis in fungi and the interference of cell wall synthesis in Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) often outperforming standard reference drugs[4].
Part 3: Quantitative Data Presentation
The following table synthesizes the typical biological activities, primary molecular targets, and efficacy ranges for functionalized derivatives of the 1-(4-tert-butylphenyl)piperidin-4-one scaffold based on recent literature[4][5][6].
| Derivative Class | Primary Target | Biological Activity | Typical Efficacy (IC50 / MIC) | Mechanism of Action |
| 3,5-Bis(arylidene) analogs | IKK / NF-κB | Anticancer (Lung, Breast) | IC50: 1.0 – 3.5 µM | Covalent Michael addition to IKK cysteine residues, triggering apoptosis. |
| Piperazine-condensed analogs | Cell Wall Synth. | Antitubercular | MIC: 1.5 – 6.25 µg/mL | Disruption of mycobacterial cell wall integrity via lipophilic penetration. |
| Halogenated arylidene analogs | Ergosterol Pathway | Antifungal (C. albicans) | MIC: 3.12 – 12.5 µg/mL | Inhibition of lanosterol 14α-demethylase, destabilizing fungal membranes. |
| N-acyl/sulfonyl derivatives | Viral Proteases | Antiviral (SARS-CoV-2) | IC50: 4.0 – 10.0 µM | Competitive inhibition via occupation of the S2/S4 hydrophobic sub-pockets. |
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every protocol must be a self-validating system. The workflows below embed quality control directly into the methodology.
Caption: Self-validating experimental workflow from chemical synthesis to biological hit identification.
Protocol A: Synthesis of 3,5-Bis(arylidene)-1-(4-tert-butylphenyl)piperidin-4-one
Causality Note: We utilize a base-catalyzed Claisen-Schmidt condensation. The base deprotonates the α-carbons (C3/C5) to form an enolate. The steric bulk of the tert-butylphenyl group restricts ring flipping, forcing the reaction to yield the thermodynamically stable E,E-isomer exclusively.
-
Preparation: Dissolve 10 mmol of 1-(4-tert-butylphenyl)piperidin-4-one and 20 mmol of the desired substituted benzaldehyde in 30 mL of absolute ethanol.
-
Catalysis: Slowly add 10 mL of 20% w/v aqueous NaOH solution dropwise while stirring at 0–5 °C. Self-Validation: The low temperature prevents the formation of side-product Cannizzaro reactions from the aldehyde.
-
Reaction: Allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). Self-Validation: The disappearance of the starting ketone spot confirms complete enolate conversion.
-
Isolation: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol.
-
Validation: Confirm the E,E-geometry via 1H-NMR. Look for the vinylic protons appearing as a singlet around δ 7.7–7.9 ppm, confirming the symmetric trans configuration.
Protocol B: High-Throughput In Vitro Kinase (IKK) Inhibition Assay
Causality Note: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen over radiometric assays because it eliminates radioactive waste and reduces false positives caused by compound auto-fluorescence.
-
Reagent Assembly: Prepare a master mix containing recombinant IKKβ enzyme, ATP (at its specific Km value to ensure competitive inhibition accuracy), and a biotinylated IκBα peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.4).
-
Compound Plating: Dispense 1-(4-tert-butylphenyl)piperidin-4-one derivatives (serial dilutions from 100 µM to 1 nM in DMSO) into a 384-well microplate. Self-Validation: Maintain a final DMSO concentration of ≤1% across all wells to prevent solvent-induced enzyme denaturation.
-
Incubation: Add the kinase master mix to the compounds and incubate for 60 minutes at 25 °C.
-
Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho-IκBα antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.
-
Readout & Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615). Plot the log[inhibitor] versus normalized response to determine the IC50 using non-linear regression.
Part 5: References
-
Piperidin-4-one: The Potential Pharmacophore Source: Mini-Reviews in Medicinal Chemistry URL:[Link]
-
Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24) Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]
-
Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs Source: MDPI Molecules URL:[Link]
-
Design and synthesis of novel piperazine unit condensed 2,6-diarylpiperidin-4-one derivatives as antituberculosis and antimicrobial agents Source: ResearchGate URL:[Link]
Sources
Technical Guide: Solubility Profile of 1-(4-Tert-butylphenyl)piperidin-4-one
[1][2]
CAS Number: 1019341-74-2 Molecular Formula: C₁₅H₂₁NO Molecular Weight: 231.34 g/mol [1][2][3]
Executive Summary
1-(4-Tert-butylphenyl)piperidin-4-one is a specialized heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical agents, including antifungal drugs (e.g., Fenpropidin analogs) and specific G-protein coupled receptor (GPCR) modulators.[1][2]
Its solubility profile is defined by a "push-pull" physicochemical architecture: the polar piperidinone core promotes solubility in moderately polar organic solvents, while the lipophilic para-tert-butylphenyl moiety significantly suppresses aqueous solubility.[1][2] Understanding this duality is critical for optimizing reaction yields, purification via recrystallization, and preparing stock solutions for biological assays.
This guide provides a definitive technical analysis of its solubility across common laboratory solvents, supported by mechanistic insights and validated experimental protocols.
Physicochemical Profile & Solubility Mechanisms
To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play.
| Property | Value (Approx.) | Mechanistic Implication |
| LogP (Octanol/Water) | ~3.5 – 4.2 | Highly lipophilic.[1][2] Partitioning favors organic layers significantly. |
| pKa (Conjugate Acid) | ~4.0 – 5.0 | The nitrogen is an aniline derivative, making it a weak base. It will not protonate significantly at neutral pH, ensuring poor water solubility unless pH < 3. |
| H-Bond Donors | 0 | Lacks -OH or -NH protons, limiting solubility in protic solvents like water.[1][2] |
| H-Bond Acceptors | 2 | The ketone oxygen and tertiary nitrogen can accept H-bonds, facilitating solubility in alcohols and chloroform.[1][2] |
The "Lipophilic Shield" Effect
The tert-butyl group at the para position acts as a bulky, hydrophobic shield. While the piperidinone ring is moderately polar, this bulky alkyl group disrupts the water structure (hydrophobic effect), making the energy cost of solvation in water entropically unfavorable. Conversely, this same group enhances van der Waals interactions with non-polar solvents like Toluene and DCM.
Solubility Landscape
The following data categorizes solvents based on their efficiency for dissolving 1-(4-Tert-butylphenyl)piperidin-4-one at ambient temperature (25°C).
Table 1: Solvent Compatibility Matrix[1][2]
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary solvent for extraction and chromatography.[1][2] |
| Chloroform | Excellent | Forms favorable dipole-dipole interactions with the ketone.[2] | |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Ideal for biological stock solutions. Hygroscopic nature does not impede solubility. |
| DMF | High | Alternative to DMSO for synthetic reactions. | |
| Esters | Ethyl Acetate | Good | Standard solvent for recrystallization and TLC. |
| Aromatics | Toluene | Good | Preferred solvent for high-temp synthesis (e.g., Dieckmann condensation).[2] |
| Alcohols | Ethanol / Methanol | Moderate (Temp Dependent) | Soluble at reflux; limited solubility at 0°C. Ideal for recrystallization.[2] |
| Alkanes | Hexane / Heptane | Poor | Acts as an anti-solvent. Used to precipitate the product from EtOAc or Toluene. |
| Aqueous | Water (pH 7) | Insoluble | <0.1 mg/mL. Hydrophobic effect dominates. |
| 0.1 M HCl | Moderate | Protonation of the nitrogen forms a salt, increasing solubility slightly, but the lipophilic tail may still cause turbidity. |
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol to validate solubility for specific formulations.[1][2]
-
Preparation: Weigh 50 mg of 1-(4-Tert-butylphenyl)piperidin-4-one into a 4 mL glass vial.
-
Solvent Addition: Add 0.5 mL of the target solvent.
-
Equilibration: Cap tightly and agitate (vortex or shaker) for 24 hours at 25°C.
-
Observation:
-
If fully dissolved, solubility is >100 mg/mL.
-
If solid remains, centrifuge at 10,000 rpm for 5 minutes.
-
-
Quantification: Remove supernatant, dilute, and analyze via HPLC-UV (254 nm) against a standard curve prepared in Acetonitrile.
Protocol B: Recrystallization (Purification)
The most effective method to reach >98% purity.[1][2]
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).[2]
-
Clarification: If the solution is colored/turbid, filter hot through a glass frit or Celite pad.
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Optional: If crystals do not form, add Hexane dropwise until slight turbidity persists, then reheat to clear and cool again.
-
-
Harvest: Cool to 0-4°C for 2 hours. Filter the white crystalline solid and wash with cold Hexane/Ethanol (9:1).
-
Drying: Dry under vacuum at 40°C for 4 hours to remove residual solvent.
Visualizations
Figure 1: Solubility Decision Tree
This diagram guides the selection of solvents based on the operational goal (Synthesis, Purification, or Analysis).
Caption: Decision matrix for solvent selection based on experimental intent, highlighting the divergence between reaction media and purification solvents.
Figure 2: Workup & Phase Partitioning Logic
Understanding where the compound resides during extraction is crucial.
Caption: Phase partitioning behavior. The compound resides in the organic layer at neutral pH but can be extracted into the aqueous phase if acidified (reversible).[1][2]
References
-
Sigma-Aldrich (Merck). Product Specification: 1-(4-tert-butylphenyl)piperidin-4-one (CAS 1019341-74-2).[1][2] Retrieved from [1][2]
-
PubChem. Compound Summary: N-(4-tert-Butylphenyl)-4-piperidone (Analogous Structures & Properties). National Library of Medicine. Retrieved from [1][2]
-
Zamani, A., & Ghaieni, H. R. (2015). Improved One-Pot Synthesis of N-Aryl-4-Piperidones.[1][2] Journal of Chemical Research. (Validating synthesis solvents and Dieckmann condensation conditions).
-
Angene Chemical. Safety Data Sheet (SDS): 1-(4-tert-butylphenyl)piperidin-4-one.[1][2] Retrieved from [1][2]
Preliminary In-Vitro Screening of 1-(4-Tert-butylphenyl)piperidin-4-one: A Technical Guide for Drug Discovery Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] This in-depth technical guide outlines a comprehensive in-vitro screening cascade for a novel derivative, 1-(4-tert-butylphenyl)piperidin-4-one. The proposed workflow is designed to efficiently characterize the compound's preliminary biological profile, encompassing cytotoxicity, potential molecular targets, and antimicrobial activity. This document provides not only detailed, step-by-step protocols for key assays but also the scientific rationale behind the experimental design, data interpretation, and the integration of early-stage ADME-Tox considerations. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for the initial evaluation of this and similar piperidine-based compounds, facilitating informed decision-making in the early phases of drug discovery.
Introduction: The Therapeutic Potential of the Piperidin-4-one Core
The piperidin-4-one moiety is a privileged scaffold, recognized for its role as a versatile intermediate in the synthesis of compounds with significant biological activities.[1][3] Derivatives of this core structure have been reported to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and neurological activities.[1][4] Specifically, the N-arylpiperidine motif, as present in 1-(4-tert-butylphenyl)piperidin-4-one, has been associated with affinity for various receptors and enzymes, making it a compelling starting point for drug discovery campaigns.
The tert-butylphenyl group introduces a bulky, lipophilic substituent, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide proposes a systematic and multi-faceted in-vitro screening approach to elucidate the primary biological effects of this specific chemical entity.
The Screening Cascade: A Phased Approach to Characterization
A logical and tiered screening cascade is essential for the efficient allocation of resources and timely decision-making.[5] The proposed workflow for 1-(4-tert-butylphenyl)piperidin-4-one is designed to first assess its general cellular toxicity, followed by targeted and phenotypic screens based on the known pharmacology of related structures.
Caption: A streamlined in-vitro screening cascade for 1-(4-tert-butylphenyl)piperidin-4-one.
Primary Screening: Foundational Cytotoxicity Assessment
Before investigating specific biological targets, it is crucial to determine the compound's intrinsic cytotoxicity. This initial screen helps to identify a suitable concentration range for subsequent assays and flags compounds with overt toxicity early in the process. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(4-tert-butylphenyl)piperidin-4-one in a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung))
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
1-(4-tert-butylphenyl)piperidin-4-one (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[7]
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(4-tert-butylphenyl)piperidin-4-one in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[6]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10][11][12][13][14]
Table 1: Hypothetical Cytotoxicity Data for 1-(4-Tert-butylphenyl)piperidin-4-one
| Cell Line | IC50 (µM) |
| MCF-7 | > 100 |
| HCT116 | 85.2 |
| A549 | > 100 |
Secondary Screening: Elucidating Molecular Targets
Based on the structural similarity of 1-(4-tert-butylphenyl)piperidin-4-one to known pharmacologically active molecules, a targeted screening approach is warranted. Sigma receptors and histamine H3 receptors are plausible targets for N-arylpiperidine derivatives.
Sigma-1 Receptor Binding Assay
The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular signaling pathways, and its modulation has therapeutic potential in neurological and psychiatric disorders.[15][16][17][18]
Caption: Simplified Sigma-1 receptor signaling pathway upon ligand binding.
Objective: To determine the binding affinity (Ki) of 1-(4-tert-butylphenyl)piperidin-4-one for the human sigma-1 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells expressing the human sigma-1 receptor
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration close to its Kd), and varying concentrations of 1-(4-tert-butylphenyl)piperidin-4-one.
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of haloperidol).[19]
-
Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[20]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[19]
Histamine H3 Receptor Functional Assay
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.[22][23]
Caption: Inhibitory signaling pathway of the Histamine H3 receptor.
Objective: To evaluate the functional activity of 1-(4-tert-butylphenyl)piperidin-4-one as an antagonist at the human histamine H3 receptor by measuring its effect on cAMP accumulation.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor
-
(R)-(-)-α-methylhistamine (H3R agonist)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, LANCE)
-
Assay buffer
Procedure:
-
Cell Plating: Plate the H3R-expressing cells in a suitable microplate and incubate overnight.
-
Compound Incubation: Treat the cells with varying concentrations of 1-(4-tert-butylphenyl)piperidin-4-one for a defined pre-incubation period.
-
Agonist Stimulation: Add a fixed concentration of (R)-(-)-α-methylhistamine (typically the EC80) to all wells except the basal control.
-
Forskolin Treatment: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.[24]
Data Presentation and Analysis
For the receptor binding assay, the Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[19] For the functional assay, the IC50 value is determined from the dose-response curve of the antagonist.
Table 2: Hypothetical Target-Based Screening Data
| Assay | Target | Parameter | Value |
| Radioligand Binding | Sigma-1 Receptor | Ki (nM) | 85 |
| Functional Assay | Histamine H3 Receptor | IC50 (nM) | 250 |
Phenotypic Screening: Antimicrobial Activity
Given that many piperidine derivatives exhibit antimicrobial properties, a preliminary screen for antibacterial and antifungal activity is a valuable component of the initial characterization.[4] The broth microdilution method is a standard in-vitro technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[25][26]
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the MIC of 1-(4-tert-butylphenyl)piperidin-4-one against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microplates
-
Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of 1-(4-tert-butylphenyl)piperidin-4-one in the appropriate broth in a 96-well plate.[25]
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microplate.
-
Incubation: Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[25]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Table 3: Hypothetical Antimicrobial Screening Data
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Bacterium | 32 |
| Escherichia coli | Bacterium | > 128 |
| Candida albicans | Fungus | 64 |
| Aspergillus fumigatus | Fungus | > 128 |
Tertiary Screening: Preliminary In-Vitro ADME-Tox Profile
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with potential toxicity liabilities, is critical for successful drug development. A panel of in-vitro ADME-Tox assays can provide valuable insights into the drug-like properties of 1-(4-tert-butylphenyl)piperidin-4-one.
Recommended Preliminary ADME-Tox Assays:
-
Aqueous Solubility: To assess the compound's solubility in physiological buffers.
-
LogD7.4: To determine the lipophilicity of the compound at physiological pH.
-
Metabolic Stability (Microsomes/Hepatocytes): To evaluate the compound's susceptibility to metabolism by liver enzymes.
-
CYP450 Inhibition: To identify potential for drug-drug interactions.
-
Plasma Protein Binding: To determine the extent to which the compound binds to plasma proteins.
-
hERG Inhibition: To assess the risk of cardiac toxicity.
Conclusion and Future Directions
This technical guide provides a structured and comprehensive framework for the preliminary in-vitro screening of 1-(4-tert-butylphenyl)piperidin-4-one. The proposed cascade of assays, from initial cytotoxicity profiling to target-based and phenotypic screens, is designed to efficiently generate a foundational biological dataset. The results from these studies will be instrumental in guiding the subsequent steps of the drug discovery process, including hit-to-lead optimization and more in-depth mechanistic studies. A thorough understanding of the compound's in-vitro pharmacology and ADME-Tox profile is paramount for making informed decisions and ultimately advancing promising candidates toward preclinical development.
References
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PMC. [Link]
-
Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. (2017). PubMed Central. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). PMC. [Link]
-
Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). PMC. [Link]
-
Histamine H3 receptor. (n.d.). Wikipedia. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. [Link]
-
Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
Histamine receptor signaling in energy homeostasis. (n.d.). PMC. [Link]
-
Protocol for enzyme assays. (2014). The Royal Society of Chemistry. [Link]
-
Signaling pathways associated with the histamine H3 receptor. (n.d.). ResearchGate. [Link]
-
Drug dose-response data analysis. (2021). Towards Data Science. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (2025). MDPI. [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). RSC Publishing. [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-ta Biotech. [Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers. [Link]
-
Functional Identification of Histamine H3-Receptors in the Human Heart. (n.d.). AHA Journals. [Link]
-
Guidelines for the digestive enzymes inhibition assay. (2022). ResearchGate. [Link]
-
The Promise of Piperine in Cancer Chemoprevention. (2023). MDPI. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Histamine and its Effects Mediated via H3 Receptor. (n.d.). SciSpace. [Link]
-
Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. [Link]
-
How to calculate IC50 for my dose response? (2016). ResearchGate. [Link]
-
AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). (2024). MDPI. [Link]
-
How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad. [Link]
-
(PDF) Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. (n.d.). ResearchGate. [Link]
-
Gene ResultSIGMAR1 sigma non-opioid intracellular receptor 1 [ (human)]. (2026). NCBI. [Link]
-
H3 Histamine Receptor–Mediated Activation of Protein Kinase Cα Inhibits the Growth of Cholangiocarcinoma In vitro and In vivo. (2009). AACR Journals. [Link]
-
Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. (2025). MDPI. [Link]
-
Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]
-
Electrical Broth Micro-Dilution for Rapid Antibiotic Resistance Testing. (2023). ACS Sensors. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PMC. [Link]
-
Enzyme Analysis. (n.d.). G-Biosciences. [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers. [Link]
-
Dose-Response Curve Analysis. (2018). RPubs. [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). MDPI. [Link]
-
Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices. (2022). RSC Publishing. [Link]
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. researchhub.com [researchhub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. towardsdatascience.com [towardsdatascience.com]
- 12. researchgate.net [researchgate.net]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. RPubs - Dose-Response Curve Analysis [rpubs.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 17. SIGMAR1 sigma non-opioid intracellular receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 23. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Screening for Antifungal Potential: A Detailed Protocol for Piperidin-4-one Derivatives
Introduction: The Pressing Need for Novel Antifungals and the Promise of Piperidin-4-ones
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] This escalating crisis underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. Among the diverse chemical scaffolds being explored, piperidin-4-one derivatives have emerged as a promising class of compounds with potential broad-spectrum antifungal activity. Their synthetic tractability and the potential for diverse functionalization make them attractive candidates for lead optimization in antifungal drug discovery programs.
This comprehensive guide provides a detailed, multi-tiered protocol for the systematic screening and evaluation of the antifungal activity of piperidin-4-one derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the rationale behind each experimental choice, providing a framework for generating robust, reproducible, and insightful data. Our approach integrates preliminary qualitative screening, quantitative susceptibility testing, initial mechanistic insights, and crucial cytotoxicity profiling to build a comprehensive understanding of a compound's potential as a therapeutic agent.
A Strategic Workflow for Antifungal Evaluation
The journey from a novel compound to a potential drug candidate is a rigorous one. Our proposed workflow is designed to be both efficient and comprehensive, allowing for the early identification of promising leads while systematically weeding out unsuitable candidates.
Caption: A strategic workflow for the evaluation of piperidin-4-one derivatives.
Phase 1: Preliminary Qualitative Screening - The Agar Diffusion Method
The initial step in our screening cascade is a qualitative assessment of antifungal activity using the agar well or disk diffusion method.[3][4] This technique provides a rapid and visually intuitive indication of a compound's ability to inhibit fungal growth.[3][5] The principle is straightforward: the test compound diffuses through the agar medium, and if it possesses antifungal properties, a clear zone of growth inhibition will form around the point of application.[3]
Protocol: Agar Well Diffusion Assay
Rationale: The agar well diffusion method is chosen for its simplicity, cost-effectiveness, and suitability for screening a large number of compounds.[6][7] It allows for a direct comparison of the relative potency of different piperidin-4-one derivatives against a panel of fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Potato Dextrose Agar (PDA) or Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts.[3][8]
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Piperidin-4-one derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Fluconazole, Amphotericin B)
-
Negative control (solvent alone)
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized fungal inoculum. For yeasts, grow the culture overnight in a suitable broth, then adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[9] For molds, prepare a spore suspension and adjust the concentration to approximately 10⁶ spores/mL.[10]
-
Plate Inoculation: Uniformly spread 100 µL of the prepared fungal suspension over the surface of the agar plates using a sterile cotton swab.[3][10]
-
Well Creation: Use a sterile cork borer to create wells of 6-8 mm in diameter in the inoculated agar.[3]
-
Compound Application: Carefully add a defined volume (e.g., 50-100 µL) of each piperidin-4-one derivative solution, the positive control, and the negative control into separate wells.[10]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.[9]
-
Observation and Measurement: After incubation, observe the plates for the formation of a zone of inhibition around the wells. Measure the diameter of these zones in millimeters.[9] A larger zone of inhibition generally indicates greater antifungal activity.[5]
Phase 2: Quantitative Analysis - Determining the Minimum Inhibitory Concentration (MIC)
Compounds that demonstrate promising activity in the preliminary screening are advanced to quantitative analysis. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1][9][11] This method provides a precise measure of a compound's potency and is essential for structure-activity relationship (SAR) studies.[11]
Protocol: Broth Microdilution Assay (CLSI Guidelines)
Rationale: We adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure the reproducibility and inter-laboratory comparability of our results.[11][12][13] The broth microdilution format is amenable to high-throughput screening and provides a quantitative endpoint for assessing antifungal potency.[11]
Materials:
-
96-well, U-bottom microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Standardized fungal inoculum (as prepared for the diffusion assay, but further diluted in RPMI-1640)
-
Piperidin-4-one derivatives
-
Positive and negative controls
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare a series of two-fold serial dilutions of each piperidin-4-one derivative in the 96-well plates. The final concentration range should be broad enough to encompass the expected MIC values.
-
Inoculation: Add a standardized volume of the fungal inoculum to each well, resulting in a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.[14][15]
-
Controls: Include a growth control well (inoculum without compound) and a sterility control well (medium only) on each plate.[9]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[9][16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[9] This can be assessed visually or by using a plate reader to measure absorbance.[17]
| Compound | Fungal Strain | MIC (µg/mL) |
| Piperidin-4-one Derivative A | Candida albicans | 8 |
| Piperidin-4-one Derivative B | Candida albicans | 16 |
| Fluconazole (Control) | Candida albicans | 2 |
| Piperidin-4-one Derivative A | Aspergillus fumigatus | 16 |
| Piperidin-4-one Derivative B | Aspergillus fumigatus | >64 |
| Amphotericin B (Control) | Aspergillus fumigatus | 1 |
Caption: Example of MIC data for piperidin-4-one derivatives.
Phase 3: Delving Deeper - Mechanistic Insights and Safety Assessment
A potent antifungal compound is only a viable drug candidate if it exhibits selective toxicity, meaning it is harmful to the fungus but not to the host.[18] Therefore, in this phase, we explore the potential mechanism of action and assess the cytotoxicity of our lead compounds against mammalian cells.
Protocol: Ergosterol Biosynthesis Inhibition Assay
Rationale: The ergosterol biosynthesis pathway is a well-established and clinically validated target for antifungal drugs, such as the azoles.[19][20][21] Ergosterol is a crucial component of the fungal cell membrane, and its disruption leads to cell death.[19][22] This assay allows us to investigate whether our piperidin-4-one derivatives act via this important mechanism.
Materials:
-
Fungal cells
-
Piperidin-4-one derivatives
-
Saponification solution (alcoholic potassium hydroxide)
-
n-Heptane
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment: Grow the fungal cells in the presence of sub-MIC concentrations of the piperidin-4-one derivatives.
-
Cell Harvesting and Saponification: Harvest the cells and saponify them by heating in an alcoholic potassium hydroxide solution to break open the cells and hydrolyze lipids.[15]
-
Ergosterol Extraction: Extract the non-saponifiable lipids, including ergosterol, with n-heptane.[15]
-
Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 240 to 300 nm. The characteristic four-peaked curve of ergosterol will be present. A reduction in the absorbance at approximately 282 nm in treated cells compared to untreated cells indicates inhibition of ergosterol biosynthesis.[15]
Sources
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Antifungal Activity Testing | Susceptibility Test for fungi [nikoopharmed.com]
- 6. Well diffusion for antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomedpharmajournal.org [biomedpharmajournal.org]
- 11. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 18. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
Application Note: A Robust HPLC Purification Method for 1-(4-tert-butylphenyl)piperidin-4-one
Introduction
1-(4-tert-butylphenyl)piperidin-4-one is a substituted piperidone derivative, a class of compounds that serves as a vital structural motif in medicinal chemistry and drug discovery.[1][2][3] The piperidine ring is a ubiquitous scaffold in numerous natural products and pharmaceuticals, valued for its role in a wide array of biologically active molecules.[1][4] The synthesis of such intermediates often yields crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust and efficient purification method is paramount to ensure the high purity required for subsequent synthetic steps and accurate biological evaluation.
This application note provides a comprehensive, field-proven guide to developing and implementing a reverse-phase HPLC (RP-HPLC) method for the purification of 1-(4-tert-butylphenyl)piperidin-4-one. We will delve into the causality behind experimental choices, from mobile phase selection to gradient optimization, grounding the protocol in fundamental chromatographic principles and authoritative regulatory standards.
Analyte Physicochemical Analysis: The Foundation of Method Development
A successful purification strategy begins with a thorough understanding of the target molecule's properties. The structure of 1-(4-tert-butylphenyl)piperidin-4-one reveals three key features that dictate its chromatographic behavior:
-
A Basic Piperidine Nitrogen: The tertiary amine within the piperidine ring is basic. In unbuffered or neutral solutions, this nitrogen can exist in both protonated (ionized) and non-protonated (neutral) forms. This equilibrium leads to poor chromatographic performance, specifically severe peak tailing, as the ionized form interacts strongly with residual acidic silanols on the silica-based stationary phase.[5][6]
-
A Hydrophobic Moiety: The presence of the tert-butylphenyl group lends significant non-polar character to the molecule, making it highly hydrophobic. This property ensures strong retention on a non-polar stationary phase like C18.[7][8]
-
A UV-Active Chromophore: The phenyl ring acts as a chromophore, allowing for straightforward detection using a UV-Vis detector, which is standard on most HPLC systems.
Based on this analysis, a reverse-phase HPLC approach is the logical choice, as it separates molecules primarily based on hydrophobicity.[9] The critical challenge to address is the basicity of the piperidine nitrogen.
HPLC Method Development Strategy
Our strategy is centered on controlling the ionization state of the analyte to achieve sharp, symmetrical peaks and reproducible retention times. This is best accomplished using an acidic mobile phase.
The Rationale for an Acidic Mobile Phase
By lowering the mobile phase pH to at least 2 units below the pKa of the piperidine nitrogen, we can ensure it is fully and consistently protonated throughout the analysis.[10][11] This single, stable cationic form interacts predictably with the stationary phase. Furthermore, the low pH suppresses the ionization of residual silanol groups (Si-OH) on the column packing, converting them to their less reactive neutral form and minimizing undesirable secondary ionic interactions that cause peak tailing.[5][6] Formic acid is an excellent choice as a mobile phase additive because it provides the necessary acidity and is volatile, making it compatible with mass spectrometry (MS) and easy to remove during post-purification solvent evaporation.[11]
Column and Solvent Selection
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and is the ideal starting point.[7][8] Its high hydrophobicity will provide adequate retention for the non-polar tert-butylphenyl group. A column with high-purity silica and robust end-capping is recommended to further reduce silanol interactions.[11]
-
Mobile Phase: Acetonitrile (ACN) is generally preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure, and it often provides sharper peaks.[5] Water/acetonitrile mixtures form the basis of the mobile phase system.[12]
Method Development Workflow
The following diagram illustrates the logical workflow for developing the purification method, from initial scouting to final optimization.
Caption: Logical workflow for HPLC method development and scale-up.
Detailed Application Protocol
This protocol is designed for the preparative purification of 1-(4-tert-butylphenyl)piperidin-4-one. An initial analytical-scale run should be performed to confirm the retention time.
Sample and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Deionized Water with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane and degas.[13]
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas.
-
Sample Preparation: Dissolve the crude 1-(4-tert-butylphenyl)piperidin-4-one in a minimal amount of a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B, or pure acetonitrile). Ensure the sample is fully dissolved. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.
HPLC System and Conditions
The following table summarizes the recommended starting conditions for the purification.
| Parameter | Recommendation |
| HPLC System | Preparative HPLC system with gradient capability and UV detector |
| Column | C18, 5 or 10 µm particle size (e.g., 250 x 21.2 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | ~20 mL/min (adjust based on column diameter and manufacturer guidelines) |
| Column Temperature | 30 °C (using a column oven improves reproducibility)[5] |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on concentration and column loading capacity (start with 1-2 mL) |
Gradient Elution Program
This gradient is a starting point and should be optimized based on the analytical scouting run.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 2.0 | 60 | 40 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 60 | 40 |
| 22.0 | 60 | 40 |
Purification Workflow
Caption: Step-by-step workflow for the HPLC purification run.
Method Validation and System Suitability
For applications in drug development, any analytical procedure must be demonstrated to be fit for its intended purpose.[14] While full validation is a comprehensive process, key principles from the International Council for Harmonisation (ICH) guidelines should be considered.[15][16][17] Before purification, a system suitability test should be performed to ensure the chromatographic system is performing adequately.
System Suitability Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry.[18] |
| Resolution (Rs) | Rs ≥ 2.0 (between target and closest impurity) | Ensures baseline separation from impurities.[19] |
| Repeatability | RSD ≤ 2.0% for 5 replicate injections (area, retention time) | Demonstrates precision of the system.[20] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Insufficient mobile phase acidity to suppress silanol interactions.[6]2. Column degradation/contamination. | 1. Increase formic acid concentration to 0.2% or switch to 0.1% TFA.[10]2. Flush the column with a strong solvent or replace it if necessary.[21] |
| Poor Resolution | 1. Gradient is too steep.2. Inappropriate mobile phase composition. | 1. Decrease the gradient slope (e.g., 1-2% B/min) around the elution point of the target peak.2. Screen different organic modifiers (e.g., methanol). |
| High Backpressure | 1. Blockage in the system (frit, guard column, or column).2. Buffer precipitation (unlikely with formic acid). | 1. Reverse flush the column (if permitted by manufacturer). Replace inline filters or guard column.[6][21]2. Ensure mobile phases are fully miscible. |
| No/Low Recovery | 1. Compound is not eluting from the column.2. Sample degradation. | 1. Increase the final %B in the gradient to 100% and hold for several column volumes.2. Confirm compound stability at low pH. |
| Retention Time Drift | 1. Inconsistent mobile phase preparation.2. Poor column temperature control.[21]3. Insufficient column equilibration. | 1. Prepare fresh mobile phase carefully.2. Use a column oven.3. Ensure the column is fully equilibrated with the starting mobile phase before injection.[22] |
Conclusion
The reverse-phase HPLC method detailed in this note provides a robust and reliable strategy for the purification of 1-(4-tert-butylphenyl)piperidin-4-one. By understanding the analyte's physicochemical properties—specifically its basicity and hydrophobicity—we have designed a protocol that ensures consistent protonation through an acidic mobile phase, leading to excellent peak shape and efficient separation on a C18 column. This method is scalable and, with appropriate validation, suitable for producing high-purity material for demanding research and drug development applications.
References
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- U.S. Food and Drug Administration. (n.d.).
- U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- U.S. Food and Drug Administration. (2024, March). Q2(R2)
- Lab Manager. (2026, January 8).
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- IntuitionLabs.ai. (2026, February 28). ICH Q2(R2)
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
- ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- Acta Scientific. (2020, March 23).
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- Separation Science. (2024, July 12).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- AMSbiopharma. (2025, July 22).
- Chrom Tech, Inc. (2025, October 20).
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.
- Phenomenex. (n.d.). Troubleshooting Guide.
- ThermoFisher. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
- PMC. (n.d.).
- PubChem. (n.d.). 4-Piperidone.
- Benchchem. (n.d.).
- BuyersGuideChem. (n.d.). 1-tert-Butyl-piperidin-4-one | 1465-76-5.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Chemical Review and Letters. (2021, October 30).
- LookChem. (n.d.). 1-Phenethyl-4-piperidone.
- Wikipedia. (n.d.). 1-Boc-4-AP.
- Benchchem. (n.d.). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). piperidine-1-carboxylic acid tert-butyl ester.
- Cheméo. (n.d.). 4-Phenylpiperidine.
- Chem-Impex. (n.d.). 1-(tert-Butoxycarbonyl)-4-(p-toluenesulfonyloxy)piperidine.
- ResearchGate. (2025, August 8). Piperidin-4-one: The Potential Pharmacophore | Request PDF.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-(hydroxymethyl)phenyl)
- Santa Cruz Biotechnology. (n.d.). 1-tert-Butyl-4-piperidinone | CAS 1465-76-5.
- ResearchGate. (n.d.). DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. phenomenex.com [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromtech.com [chromtech.com]
- 10. welch-us.com [welch-us.com]
- 11. hplc.eu [hplc.eu]
- 12. veeprho.com [veeprho.com]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. fda.gov [fda.gov]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. intuitionlabs.ai [intuitionlabs.ai]
- 18. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 19. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. lcms.cz [lcms.cz]
Application Note: High-Throughput Parallel Synthesis of Focused Libraries Using 1-(4-Tert-butylphenyl)piperidin-4-one
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary
The rapid generation of structurally diverse, drug-like small molecule libraries is a cornerstone of modern hit-to-lead optimization. The compound 1-(4-tert-butylphenyl)piperidin-4-one (CAS: 1019341-74-2) serves as a highly privileged building block in combinatorial and parallel synthesis. This application note details the mechanistic rationale and provides self-validating protocols for utilizing this scaffold in two primary workflows: High-Throughput Reductive Amination and the Ugi 4-Component Reaction (Ugi-4CR) [1].
Chemical Rationale: The Scaffold in Drug Discovery
Selecting the right core scaffold dictates the physicochemical properties of the resulting library. The 1-(4-tert-butylphenyl)piperidin-4-one scaffold offers three distinct advantages:
-
Lipophilic Pharmacophore: The bulky tert-butylphenyl group effectively occupies deep, hydrophobic pockets (e.g., GPCR transmembrane domains). It modulates the overall
of the library members, driving target affinity. -
Attenuated Basicity: Unlike alkyl-substituted piperidines (pKa ~9–10), the
-aryl substitution delocalizes the nitrogen lone pair into the phenyl ring. This reduces basicity (pKa ~4–5), which is a critical strategy for improving membrane permeability and mitigating hERG channel liability. -
Orthogonal Reactivity: The C4-ketone provides a versatile electrophilic handle for parallel derivatization without interfering with the
-aryl moiety[2].
Workflow 1: High-Throughput Reductive Amination
Reductive amination of the C4-ketone is the most robust method for generating 4-aminopiperidine libraries. However, the steric bulk of the tert-butylphenyl group and the inherent stability of the piperidin-4-one ring can make imine formation sluggish.
Mechanistic Rationale & Causality
To prevent the premature reduction of the ketone to the corresponding alcohol (a common dead-end byproduct), Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride. STAB is a mild reducing agent that requires the electrophile to be an iminium ion to proceed efficiently. Furthermore, Titanium(IV) isopropoxide (
Parallel synthesis workflow for reductive amination libraries.
Protocol 1: 96-Well Plate Reductive Amination
This protocol is designed as a self-validating system. LC-MS checks are built-in to ensure intermediate formation before committing to reduction.
-
Preparation: In a 96-well deep-well plate, dispense 1-(4-tert-butylphenyl)piperidin-4-one (0.1 mmol, 1.0 eq) dissolved in anhydrous 1,2-Dichloroethane (DCE) (0.5 mL) into each well.
-
Amine Addition: Add the diverse library of primary/secondary amines (0.12 mmol, 1.2 eq) to the respective wells.
-
Lewis Acid Catalysis: Add
(0.2 mmol, 2.0 eq) to each well. Seal the plate and agitate at 25°C for 4 hours.-
Self-Validation Check: Sample 3 random wells for LC-MS. You should observe the mass of the intermediate Schiff base/enamine. The absence of the starting ketone mass confirms successful equilibrium shift.
-
-
Reduction: Unseal the plate and add STAB (0.15 mmol, 1.5 eq) as a suspension in DCE. Reseal and agitate at 25°C for 12 hours.
-
Quenching & Workup: Quench the reaction by adding 0.5 mL of saturated aqueous
. Centrifuge the plate to separate the organic and aqueous layers. -
Purification: Transfer the organic layer to a pre-conditioned Solid Phase Extraction (SPE) plate (e.g., SCX-2 resin). Wash with MeOH to remove non-basic impurities, then elute the target 4-aminopiperidines using 2M
in MeOH. Evaporate to dryness.
Workflow 2: Multicomponent Ugi-4CR for Complex Amides
The Ugi four-component reaction (Ugi-4CR) combines a ketone, an amine, a carboxylic acid, and an isocyanide to form an
Mechanistic Rationale & Causality
Ketones are notoriously less reactive in Ugi reactions compared to aldehydes. To overcome this, 2,2,2-Trifluoroethanol (TFE) is used as a co-solvent. TFE is highly ionizing but weakly nucleophilic; it stabilizes the transient iminium ion through hydrogen bonding, accelerating the
Ugi 4-Component Reaction (Ugi-4CR) mechanistic pathway.
Protocol 2: Parallel Ugi-4CR Synthesis
This protocol minimizes the Passerini byproduct (reaction of ketone, acid, and isocyanide without the amine) by pre-forming the imine.
-
Imine Pre-formation: In a 24-well or 96-well format, combine 1-(4-tert-butylphenyl)piperidin-4-one (0.1 mmol, 1.0 eq) and the amine library (0.1 mmol, 1.0 eq) in a 1:1 mixture of MeOH and TFE (0.5 mL). Agitate at 40°C for 2 hours.
-
Component Addition: Cool to room temperature. Add the carboxylic acid library (0.1 mmol, 1.0 eq) followed immediately by the isocyanide library (0.1 mmol, 1.0 eq).
-
Causality Note: The acid must be added just before the isocyanide to protonate the imine, forming the highly electrophilic iminium species required for isocyanide attack.
-
-
Reaction: Seal the plate and agitate at 60°C for 24 hours.
-
Self-Validation Check: Analyze via LC-MS. If the Passerini byproduct (
-acyloxy amide) is , increase the imine pre-formation time in future runs or use a slight excess (1.2 eq) of the amine.
-
-
Purification: Remove volatiles under vacuum (Genevac). Dissolve the crude mixture in DMSO and purify via automated mass-directed preparative HPLC.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics and parameters when executing parallel synthesis libraries using the 1-(4-tert-butylphenyl)piperidin-4-one scaffold based on standardized high-throughput validation runs.
| Synthesis Workflow | Key Reagents / Catalysts | Optimal Solvent System | Temp / Time | Avg. Crude Purity (LC-MS) | Avg. Isolated Yield |
| Reductive Amination | Amine, STAB, | DCE (Anhydrous) | 25°C / 16 h | 85% | 65–75% |
| Ugi-4CR (MCR) | Amine, Acid, Isocyanide | MeOH / TFE (1:1) | 60°C / 24 h | 78% | 55–70% |
| Urea Derivatization * | Isocyanate, | 50°C / 1–2 h | 90% | 80–95% |
*Note: Urea derivatization requires a two-step sequence where the C4-ketone is first converted to a primary amine via reductive amination (using
References
-
LookChem Database. 4,4-Piperidinediol hydrochloride / Ugi multicomponent reaction (MCR). LookChem. [Link]
-
MDPI. Flow Synthesis of Biologically-Relevant Compound Libraries. Molecules. [Link]
-
National Institutes of Health (PMC). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH.[Link]
Sources
Application Notes and Protocols: Synthesis of Piperidones via Mannich Condensation
Abstract
The piperidine structural motif is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical agents.[1][2] The Mannich condensation offers a powerful and convergent approach to construct the 4-piperidone core, a versatile intermediate for further synthetic elaborations.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for synthesizing substituted 4-piperidones via the one-pot, three-component Mannich reaction. We delve into the mechanistic underpinnings of the reaction, offer a detailed, validated protocol, and discuss critical parameters that influence reaction outcomes.
Introduction: The Strategic Importance of the Mannich Reaction
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often non-enolizable like formaldehyde), and a primary or secondary amine.[5][6] This reaction is exceptionally valuable for forming carbon-carbon bonds and introducing a β-amino carbonyl moiety, a key pharmacophore in many bioactive molecules.[7][8] In the context of piperidone synthesis, the reaction typically involves the condensation of a ketone possessing α-hydrogens, an aldehyde, and a primary amine or ammonia source. The intramolecular double Mannich reaction of an acyclic ketone, an aldehyde, and a primary amine leads to the formation of the 4-piperidone ring.
Mechanistic Insights: The "Why" Behind the Reaction Conditions
The Mannich reaction can be catalyzed by either acid or base, though acid catalysis is more prevalent.[5] The generally accepted mechanism proceeds through two key stages:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed reaction between the amine and the aldehyde to form a highly electrophilic iminium ion.[9] Protic solvents like ethanol or acetic acid are often employed as they stabilize this reactive intermediate.[5]
-
Nucleophilic Attack by the Enol: The ketone, in equilibrium with its enol or enolate form, acts as the nucleophile. The enol attacks the iminium ion, forming a new carbon-carbon bond and generating the β-amino carbonyl compound.[10] In the synthesis of 4-piperidones, this occurs twice in a domino fashion to construct the heterocyclic ring.
The choice of solvent and catalyst is critical. Acetic acid has proven to be an effective solvent and catalyst, as the amine acetate salt can facilitate the reaction more efficiently than using an amine hydrochloride in a less acidic medium.[11] This is attributed to the more favorable dissociation of the amine acetate, making the free amine available for iminium ion formation.[11]
Experimental Protocol: A Validated Approach to 2,6-Disubstituted-4-Piperidones
This protocol outlines the synthesis of 2,6-disubstituted-4-piperidones, a common class of these heterocyclic ketones.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Substituted Aromatic Aldehyde | Reagent | Sigma-Aldrich | |
| Acetone | ACS Grade | Fisher Scientific | Must be dry |
| Ammonium Acetate | ≥98% | Sigma-Aldrich | Source of ammonia |
| Glacial Acetic Acid | ACS Grade | VWR | Solvent and catalyst |
| Diethyl Ether | Anhydrous | Fisher Scientific | For workup |
| Sodium Bicarbonate (sat. soln.) | For neutralization | ||
| Magnesium Sulfate (anhydrous) | For drying | ||
| Ethanol | 200 Proof | For recrystallization |
Safety Precautions: Concentrated acids like glacial acetic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ammonium acetate (0.1 mol) in glacial acetic acid (20 mL).
-
Addition of Reagents: To the stirred solution, add the substituted aromatic aldehyde (0.2 mol) followed by acetone (0.1 mol). The molar ratio of amine source:aldehyde:ketone is crucial and is typically 1:2:1 for this specific transformation.[11]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water (200 mL). Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine (50 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Recrystallize the solid from ethanol to obtain the pure 2,6-disubstituted-4-piperidone.[2]
Characterization
The purified product should be characterized by standard analytical techniques:
-
Melting Point: To determine purity.
-
Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) and N-H stretching frequencies.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized piperidone.[14][15]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[16]
Visualizing the Workflow
Figure 1: Experimental workflow for the synthesis of 4-piperidones.
Key Parameters and Optimization
| Parameter | Recommended Range | Rationale and Impact on Reaction |
| Molar Ratio (Amine:Aldehyde:Ketone) | 1:2:1 to 1.5:2:1 | Stoichiometry is critical for the double Mannich condensation to form the piperidone ring. Excess amine can sometimes improve yields.[11] |
| Solvent | Glacial Acetic Acid, Ethanol, Water | Acetic acid acts as both a solvent and a catalyst, often leading to higher yields and easier purification.[11] Protic solvents stabilize the iminium ion intermediate.[5] |
| Catalyst | Acid (e.g., HCl, Acetic Acid), Base | Acid catalysis is more common for this transformation. The choice of acid can influence reaction rates and yields. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally accelerate the reaction but can also lead to side product formation. Refluxing in acetic acid is a common and effective condition.[11] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC to determine the optimal reaction time and avoid decomposition of the product. |
Conclusion
The Mannich condensation is a robust and versatile method for the synthesis of 4-piperidones, which are valuable building blocks in drug discovery and development. By understanding the underlying mechanism and carefully controlling the experimental parameters outlined in this guide, researchers can efficiently synthesize a diverse range of substituted piperidones. The provided protocol offers a reliable starting point for these synthetic endeavors, and the principles discussed can be adapted for the synthesis of more complex and novel piperidine-based structures.
References
-
Arulraj, S. J., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Chemistry Steps. (2021). The Mannich Reaction. [Link]
-
Cigan, M., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2841. [Link]
- Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
-
Dong, F., et al. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Advances, 11(15), 8694-8711. [Link]
-
Hyde, J. F., & Adams, R. (1926). SOME PIPERIDINE DERIVATIVES BY THE MANNICH REACTION. Journal of the American Chemical Society, 48(9), 2416-2425. [Link]
-
Jia, X., et al. (2012). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters, 12(4), 764-767. [Link]
-
Katritzky, A. R., et al. (2010). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Chemical Society Reviews, 39(2), 731-753. [Link]
-
Kumar, A., et al. (2015). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. International Journal of Pharmaceutical Sciences and Research, 6(8), 3463. [Link]
-
Lasri, J., & El-Faham, A. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemistry and Materials Research, 6(10), 1-6. [Link]
-
Li, W., et al. (2013). Highly Enantioselective Three-Component Direct Mannich Reactions of Unfunctionalized Ketones Catalyzed by Bifunctional Organocatalysts. Angewandte Chemie International Edition, 52(4), 1031-1035. [Link]
- Noller, C. R., & Baliah, V. (1948). The Preparation of some N-Substituted-4-Piperidones. Journal of the American Chemical Society, 70(11), 3853-3855.
-
S. Mohan, R. Murugan, S. S. Ilango. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans., 3(2), 717-721. [Link]
- Tramontini, M., & Angiolini, L. (1990). The Mannich reaction. CRC press.
-
Un-udom, K., et al. (2017). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ScienceAsia, 43(1), 1-6. [Link]
-
Vosooghi, M., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(10), 2530. [Link]
-
Wikipedia. (2023). Mannich reaction. [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3679. [Link]
-
Zare, A., et al. (2013). piperidone analogs: synthesis and their diverse biological applications. Int. Res J Pharm. App Sci., 3(4), 145-154. [Link]
-
Zhang, W., & Wang, J. (2021). Three-component radical homo Mannich reaction. Nature Communications, 12(1), 939. [Link]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 7. Highly Enantioselective Three-Component Direct Mannich Reactions of Unfunctionalized Ketones Catalyzed by Bifunctional Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Mannich reaction - Wikipedia [en.wikipedia.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. phywe-itemservice.s3.eu-central-1.amazonaws.com [phywe-itemservice.s3.eu-central-1.amazonaws.com]
- 13. e-journals.in [e-journals.in]
- 14. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 1-(4-Tert-butylphenyl)piperidin-4-one synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the optimization of C-N cross-coupling workflows. The synthesis of 1-(4-tert-butylphenyl)piperidin-4-one presents a classic chemoselectivity challenge: the target molecule contains a reactive ketone that can interfere with the cross-coupling conditions.
To achieve high yields, we must employ a two-step mechanistic strategy: masking the ketone as an ethylene ketal during the palladium-catalyzed Buchwald-Hartwig amination, followed by a controlled acidic deprotection[1]. Attempting a direct coupling with unprotected piperidin-4-one under strong basic conditions inevitably leads to base-catalyzed aldol condensation or α-arylation, destroying your yield.
Below is our comprehensive troubleshooting guide, self-validating protocol, and FAQ section to ensure your synthesis is robust and reproducible.
Process Visualization: Synthesis Workflow
Figure 1: Two-step synthesis workflow for 1-(4-tert-butylphenyl)piperidin-4-one.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. If your reaction fails to meet the visual or analytical checkpoints described below, halt the process and consult the troubleshooting FAQs.
Step 1: Buchwald-Hartwig Cross-Coupling
Objective: Chemoselective C-N bond formation using a highly active dialkylbiaryl phosphine ligand system[2].
-
Preparation: In an oven-dried Schlenk flask, combine 1-bromo-4-tert-butylbenzene (1.0 equiv), 1,4-dioxa-8-azaspiro[3]decane (piperidone ketal, 1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv).
-
Degassing: Add anhydrous toluene (0.2 M relative to aryl bromide). Rigorously degas the mixture via three freeze-pump-thaw cycles.
-
Activation & Heating: Stir the mixture at room temperature for 10 minutes, then heat to 90 °C under a positive pressure of nitrogen for 12 hours.
-
Self-Validation Checkpoint 1: Upon reaching 90 °C, the solution must transition from a dark reddish-purple (resting Pd2(dba)3) to a clear, homogeneous golden-yellow/orange. If a black precipitate forms, your catalyst has crashed (see FAQ #2).
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography to isolate the ketal intermediate.
Step 2: Ketal Hydrolysis
Objective: Mild unmasking of the ketone to prevent product degradation.
-
Reaction: Dissolve the purified ketal intermediate in THF (0.5 M). Add an equal volume of 2M aqueous HCl.
-
Stirring: Stir vigorously at room temperature for 4–6 hours.
-
Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3). The ketal starting material (higher Rf) should cleanly convert to a single, UV-active product spot (lower Rf) that stains strongly with 2,4-DNP (indicating the presence of the free ketone).
-
-
Workup: Carefully neutralize the biphasic mixture with saturated aqueous NaHCO3 until pH 7-8 is reached. Extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate to yield the final 1-(4-tert-butylphenyl)piperidin-4-one.
Quantitative Data: Reaction Optimization
To demonstrate the causality behind our reagent selection, below is a summary of our catalyst and base screening for the Step 1 coupling. RuPhos combined with NaOtBu provides the optimal balance of oxidative addition efficiency and reductive elimination speed.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 100 | 41 | Sluggish reductive elimination; incomplete conversion. |
| 2 | Pd2(dba)3 / XPhos | Cs2CO3 | 1,4-Dioxane | 100 | 68 | Mild base limits the rate of the amine deprotonation step. |
| 3 | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 90 | 91 | Clean conversion; highly active L-Pd(0) species formed. |
| 4 | Pd2(dba)3 / RuPhos | NaOtBu | Toluene | 90 | 95 | Optimal; RuPhos excels with secondary cyclic amines. |
Troubleshooting Guides & FAQs
Q1: My Buchwald-Hartwig coupling stalled at 50% conversion, and adding more catalyst didn't help. What went wrong? A: This is almost always a base degradation issue, not a catalyst failure. NaOtBu is highly hygroscopic and reacts with atmospheric moisture to form NaOH and Na2CO3. NaOH is ineffective for the deprotonation of the amine-palladium intermediate, stalling the catalytic cycle. Solution: Use a freshly opened bottle of NaOtBu stored in a nitrogen-filled glovebox. If handling in air is unavoidable, switch to the milder but moisture-stable Cs2CO3 and increase the reaction temperature to 100 °C.
Q2: I am observing a significant amount of "palladium black" coating the flask within the first hour. How can I prevent this? A: Palladium black is the elemental aggregation of inactive Pd(0). This occurs when the active L-Pd(0) complex fails to form or is poisoned by oxygen[2]. Solution: First, ensure rigorous degassing (sparging with N2 is often insufficient; use freeze-pump-thaw). Second, ensure your ligand-to-palladium ratio is exactly 2:1 (e.g., 4 mol% RuPhos to 2 mol% Pd2(dba)3). Pre-stirring the catalyst and ligand in solvent for 10 minutes before adding the base and heating allows the stable active complex to form before it is subjected to thermal stress.
Q3: I am detecting reduced starting material (tert-butylbenzene) instead of my coupled product. Why? A: You are observing premature β-hydride elimination. If your solvent (like non-anhydrous dioxane) or an alkoxide base contains accessible β-hydrogens, the Pd(II) intermediate can abstract a hydride and reductively eliminate the dehalogenated arene. Solution: Ensure you are using strictly anhydrous toluene. If the problem persists, verify the structural integrity of your piperidone ketal, as steric hindrance can sometimes slow down C-N reductive elimination, allowing side reactions to compete.
Q4: During the ketal deprotection step, my product yield is low, and I see polymeric streaks on the TLC plate. What is happening? A: You are using acidic conditions that are too harsh (e.g., concentrated HCl or elevated temperatures). Once the 1-(4-tert-butylphenyl)piperidin-4-one is formed, the ketone is susceptible to acid-catalyzed aldol condensation, leading to dimerization and polymerization. Solution: Strictly adhere to 2M HCl at room temperature. Do not heat the deprotection reaction. Quench immediately with NaHCO3 once TLC indicates the ketal is fully consumed.
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
-
Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649.
Sources
Troubleshooting Guide: Crystallization of 1-(4-Tert-butylphenyl)piperidin-4-one
Executive Summary & Molecule Profile[1]
1-(4-Tert-butylphenyl)piperidin-4-one presents a unique purification challenge due to its "amphiphilic-like" structure.[1] The molecule possesses a highly lipophilic tert-butyl tail and a polar piperidone head.[1] This structural dichotomy often leads to the dreaded "oiling out" phenomenon during crystallization, where the product separates as a viscous liquid rather than a crystalline solid.
This guide moves beyond generic protocols to address the specific thermodynamic behaviors of N-aryl piperidones.
Physicochemical Profile
| Property | Characteristic | Implication for Crystallization |
| Lipophilicity | High (due to t-butyl & phenyl) | High solubility in non-polar solvents (Hexane, Toluene).[1] |
| Polarity | Moderate (Ketone + Amine) | Soluble in alcohols/DCM; pH-sensitive.[1] |
| Melting Point | Intermediate (~75–85°C range*) | Prone to oiling if crystallization temp is near MP. |
| Basicity | Weakly Basic (Aniline-like N) | Can be purified via HCl salt formation if neutral crystallization fails.[1] |
*Note: Melting points for this class vary by polymorph; experimental determination is recommended.
Diagnostic Troubleshooting (Q&A)
Issue 1: The "Oiling Out" Phenomenon
Symptom: You cool the solution, and instead of white needles, a yellow/brown oil droplets form at the bottom or coat the flask walls.
Q: Why is my product oiling out instead of crystallizing? A: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1]
-
Solvent Mismatch: The tert-butyl group makes the molecule too soluble in organic solvents. If you use a solvent system that is too non-polar (e.g., pure Hexane), the compound stays in solution. If you add water (anti-solvent) too fast to an alcoholic solution, the hydrophobic effect forces the tert-butyl groups together into an oil phase before the crystal lattice can organize.
-
Supersaturation Rate: Cooling too rapidly traps impurities that lower the melting point, causing the product to exist as a supercooled liquid.
Corrective Action:
-
Switch Solvent System: Move to a Isopropanol (IPA) / Heptane system. IPA solubilizes the polar ketone, while Heptane acts as a gentle anti-solvent that accommodates the lipophilic tail better than water.
-
The "Seeding" Technique: You must seed the solution at the metastable zone (approx. 5-10°C below saturation temp). If you lack seeds, scratch the glass vigorously or use a seed from a crude evaporation.
-
Temperature Control: Do not cool to 0°C immediately. Hold at 25°C after cloud point to allow oil droplets to re-dissolve or nucleate.
Issue 2: Persistent Discoloration
Symptom: The crystals are off-white, yellow, or brown, even after filtration.
Q: How do I remove the color without losing yield? A: The color typically comes from oxidation of the aniline nitrogen (N-oxides) or trace palladium residues if synthesized via Buchwald-Hartwig coupling.[1]
-
Mechanism: The tert-butyl group is electron-donating, making the phenyl ring electron-rich and susceptible to oxidation.[1]
-
Protocol: Use Activated Charcoal (Carbon) in the hot dissolution step.
-
Warning: Do not use acidic clay (like Bentonite) as it may catalyze aldol condensation of the ketone.
-
Issue 3: Low Yield
Symptom: Mother liquor contains significant product (verified by TLC/LCMS).
Q: Why is the solubility so high in the mother liquor? A: The tert-butyl group prevents tight packing in the crystal lattice compared to a methyl or H-substituted analog.[1]
-
Solution: Perform a "Second Crop" crystallization by evaporating the mother liquor to 20% volume and cooling to -20°C. Alternatively, convert the material in the mother liquor to the HCl salt , which is virtually insoluble in ether/acetone.
Validated Experimental Protocols
Protocol A: The "Slow-Growth" Recrystallization (Recommended)
Best for: High purity requirements (>99%) and removal of non-polar impurities.[1]
-
Dissolution: Place 10g of crude solid in a flask. Add Isopropanol (IPA) (approx. 3-5 mL per gram) and heat to 60-70°C until fully dissolved.
-
Clarification: If colored, add 5 wt% Activated Carbon. Stir for 15 mins. Filter hot through Celite.
-
Anti-Solvent Addition: While maintaining 60°C, add warm Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Re-solubilization: Add 1-2 mL of IPA to just clear the solution.
-
Nucleation: Remove heat. Let cool to room temperature slowly (wrap flask in foil/towel).
-
Critical Step: Add seed crystals at ~45°C.
-
-
Harvest: Once thick slurry forms at RT, cool to 0-4°C for 1 hour. Filter and wash with cold Heptane.
Protocol B: The "Salt-Break" Purification (Rescue Method)
Best for: Oiled-out material or stubborn "gums".[1]
-
Dissolve: Dissolve the oily crude in Diethyl Ether or Ethyl Acetate (10 mL/g).
-
Precipitate: Add 4M HCl in Dioxane (1.1 equivalents) dropwise at 0°C. The HCl salt should precipitate instantly as a white solid.
-
Filter & Wash: Filter the salt.[2] Wash with Ether to remove non-basic impurities.
-
Free Base Recovery: Suspend the salt in water. Adjust pH to 10-11 with NaOH. Extract with DCM.[3] Dry (MgSO4) and evaporate to obtain pristine solid.
Decision Logic & Workflow
The following diagram illustrates the decision process for troubleshooting crystallization failures.
Caption: Decision tree for selecting the appropriate purification pathway based on physical state and impurity profile.
Solubility & Impurity Data
Solubility Profile (at 25°C)
| Solvent | Solubility | Usage in Purification |
| Water | Insoluble (<0.1 mg/mL) | Strong anti-solvent (use with caution).[1] |
| Ethanol/IPA | High | Good primary solvent; requires cooling or anti-solvent. |
| Ethyl Acetate | Very High | Too soluble for crystallization; good for extraction. |
| Heptane/Hexane | Moderate | Excellent anti-solvent (miscible with IPA). |
| Diethyl Ether | High | Good for washing HCl salts. |
Common Impurity Profile
| Impurity Type | Origin | Removal Strategy |
| 4-tert-butyl aniline | Unreacted Starting Material | Remains in mother liquor (IPA/Heptane) or removed via acid wash.[1] |
| Bis(tert-butylphenyl) urea | Side reaction (if phosgene/carbonyl used) | Insoluble in hot ethanol; filter off before cooling.[1] |
| Pd/Cu Residues | Catalyst (Cross-coupling) | Activated Carbon or Thiol-functionalized silica scavengers.[1] |
References
-
Arulraj, R., et al. (2021).[4] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[4]
-
Kuswardani, R., et al. (2021).[3] Synthesis and crystal structure of piperidine derivatives. (Contextual grounding for N-aryl piperidone conformation and solvent choices).
-
U.S. Patent & Trademark Office. (2011). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (Provides proxy data for N-substituted piperidone purification).
-
National Institutes of Health (NIH). PubChem Compound Summary: 1-(4-Tert-butylphenyl)piperidin-4-one analogs.[1] (Used for physicochemical property estimation).
Sources
Identifying and minimizing byproducts in 1-(4-Tert-butylphenyl)piperidin-4-one reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-(4-tert-butylphenyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for identifying and minimizing byproducts in common synthetic routes.
Introduction: Navigating the Synthesis of a Key Intermediate
1-(4-tert-butylphenyl)piperidin-4-one is a valuable building block in medicinal chemistry, frequently utilized in the development of pharmacologically active compounds.[1][2] Its synthesis, while seemingly straightforward, can be prone to the formation of specific byproducts that complicate purification and reduce overall yield. The two primary synthetic strategies employed are the Buchwald-Hartwig amination and reductive amination. Each pathway presents a unique set of challenges and potential side reactions.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, explains the chemical principles behind byproduct formation, and offers validated protocols to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 1-(4-tert-butylphenyl)piperidin-4-one.
Issue 1: Low Yield with Significant Unreacted Starting Materials (Aryl Halide and Piperidinone)
Q: My Buchwald-Hartwig reaction has stalled, and I'm recovering a large amount of 4-bromo-tert-butylbenzene and piperidin-4-one. What are the likely causes and how can I fix it?
A: This issue typically points to an inactive or inefficient catalytic system. The palladium-catalyzed Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the interplay of the palladium precursor, ligand, base, and solvent.[3][4]
Probable Causes & Solutions:
-
Catalyst Inactivation: The Pd(0) active catalyst can be sensitive to oxygen.
-
Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Use degassed solvents to minimize dissolved oxygen.[3]
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[3][5]
-
Solution: For coupling a secondary amine like piperidin-4-one, bulky, electron-rich phosphine ligands are often required. Consider switching to ligands like RuPhos , tBuDavePhos , or (±)-BINAP .[4][6] These ligands promote the rate-limiting reductive elimination step, which can be sluggish with secondary amines.
-
-
Incorrect Base or Base Strength: The base plays a critical role in deprotonating the amine and regenerating the catalyst. A base that is too weak will not facilitate the reaction, while one that is too strong can cause side reactions.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective strong, non-nucleophilic base for this transformation.[4] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be effective, especially for hindered amines.[3][7] Ensure the base is fresh and has been stored under inert conditions.
-
-
Low Reaction Temperature: While some Buchwald-Hartwig reactions can proceed at lower temperatures, coupling with piperidinones often requires heating to overcome activation barriers.
Issue 2: Presence of a Byproduct with M+28 Da in Reductive Amination
Q: In my reductive amination of 4-tert-butylaniline with piperidin-4-one, I've identified a major impurity with a mass 28 Da higher than my product. What is this byproduct and how do I prevent it?
A: This impurity is likely the N-formyl derivative of your product, resulting from formyl group migration. This is a known issue when certain reagents or solvents that can act as a formyl source are used, especially during workup or purification.[8] While less common in standard reductive aminations, it can occur if, for example, a solvent like DMF is used at high temperatures or if certain workup procedures are employed.
A more common issue in reductive amination is the formation of an alcohol byproduct from over-reduction.
Probable Causes & Solutions:
-
Over-Reduction of the Ketone: The reducing agent can directly reduce the starting piperidin-4-one to the corresponding alcohol, 1-(4-tert-butylphenyl)piperidin-4-ol. This is especially problematic with strong, non-selective hydrides like NaBH₄ if the imine formation is slow.[9]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[10] It is less reactive and the reaction can be performed as a one-pot procedure without prior formation of the imine.[10]
-
-
Slow Imine Formation: The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced.[10] If this step is slow, the ketone is exposed to the reducing agent for a longer period.
-
Solution: The formation of the iminium ion is often catalyzed by a weak acid. Adding a catalytic amount of acetic acid can accelerate this step, favoring the desired reaction pathway.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better: Buchwald-Hartwig or Reductive Amination?
A: The "better" route depends on factors like substrate availability, scale, and desired purity profile. The table below provides a comparison to guide your decision.
| Feature | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Materials | Aryl halide (e.g., 4-bromo-tert-butylbenzene) + Piperidin-4-one | Aryl amine (e.g., 4-tert-butylaniline) + Piperidin-4-one |
| Catalyst/Reagent | Palladium catalyst + Phosphine ligand + Strong base[5] | Mild reducing agent (e.g., NaBH(OAc)₃)[10] |
| Typical Yield | 75-95% | 80-98% |
| Key Byproducts | Hydrodehalogenation of aryl halide, catalyst decomposition products | Over-reduction to alcohol, unreacted starting materials |
| Pros | Wide substrate scope, highly reliable for C-N bond formation.[4] | Often milder conditions, avoids expensive catalysts/ligands, one-pot procedure.[10] |
| Cons | Requires expensive and air-sensitive catalysts/ligands, inert atmosphere needed.[3] | Can be substrate-dependent, potential for over-reduction.[9] |
Q2: What are the best analytical techniques for identifying byproducts in these reactions?
A: A combination of techniques is most effective:
-
Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring and initial impurity profiling.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying the molecular weights of the product and any byproducts, providing crucial clues to their identity.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, such as the hydrodehalogenation product (tert-butylbenzene).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify major impurities if they can be isolated or if their signals are well-resolved from the product peaks.[11]
Q3: My final product is contaminated with a closely related byproduct. What is the best purification strategy?
A: For closely related impurities, simple recrystallization may not be sufficient.
-
Silica Gel Column Chromatography: This is the most common and effective method for separating the desired product from byproducts with different polarities.[12][13] A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is typically effective.
-
Recrystallization: If the product is crystalline and the impurity profile allows, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a highly effective and scalable purification method.[12][13]
-
Preparative HPLC: For achieving the highest purity (>99.5%), especially for small quantities or reference standards, preparative HPLC is the ideal choice, although it is less scalable and more expensive.[13]
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction mechanisms and a logical workflow for troubleshooting common synthesis problems.
Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Reductive amination pathways for product and byproduct formation.
Diagram 3: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis reactions.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is optimized for small to medium-scale synthesis and employs a robust catalytic system.
-
Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), 4-bromo-tert-butylbenzene (1.1 eq), and sodium tert-butoxide (NaOt-Bu, 2.2 eq).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add degassed toluene via syringe. In a separate vial under argon, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., RuPhos, 0.02 eq). Add this catalyst mixture to the main reaction flask.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. [7]The reaction is typically complete within 16-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., 10-40% ethyl acetate in hexane gradient) to yield the pure product.
Protocol 2: Reductive Amination
This one-pot protocol is efficient and avoids the use of heavy metal catalysts. [10]
-
Reactant Addition: To a round-bottom flask with a magnetic stir bar, add piperidin-4-one (1.0 eq), 4-tert-butylaniline (1.1 eq), and dichloroethane (DCE) as the solvent.
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours. [10]5. Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [10]Stir until gas evolution ceases. Transfer to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
References
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- BenchChem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
- BenchChem. (2025). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008).
- Reddit. (2024). Does piperidine work in reductive amination like this?.
- Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- BOC Sciences. Piperidine Impurities.
- Grover, H. K., & Kerr, M. A. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence.
- Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
- Beilstein Journals. Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1.
- Khan, I., Ibrar, A., Abbas, N., & Saeed, A. Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Hitchhiker's guide to reductive amination.
- Google Patents. (CN102070513A). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.
- Gill, M. T., Tomczyk, L. A., Gomez-Angel, A. R., Firth, J. D., Blakemore, D. C., Humphrey, J. M., Lira, R., & O'Brien, P. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry.
- Piperidin-4-one: the potential pharmacophore. (2013). PubMed.
- Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. (2024). ijprajournal.
- Forns, P., Rubiralta, M., & Díez, A. Piperidones: from alkaloids to pseudopeptides. SciSpace.
- Chait, B. T., & Field, F. H. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. PubMed.
- Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts.
- BenchChem. Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
- BenchChem. (2025). analytical methods for detecting byproducts in propiophenone reactions.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Conditions for 1-(4-Tert-butylphenyl)piperidin-4-one
Introduction
Welcome to the Technical Support Center. This guide addresses the specific solvent optimization challenges associated with 1-(4-Tert-butylphenyl)piperidin-4-one . This intermediate is a critical scaffold in the synthesis of antifungal agents (e.g., fenpropimorph analogues) and CNS-active pharmaceutical ingredients.
Its structure features a lipophilic 4-tert-butylphenyl tail and a polar piperidin-4-one head.[1] This amphiphilic nature creates unique solubility windows and reactivity profiles that differ from standard N-benzyl or N-Boc piperidones.[1] This guide provides evidence-based protocols to maximize yield and minimize side reactions.
Module 1: Solubility & Dissolution Troubleshooting
Q: Why is my starting material precipitating in methanol at room temperature?
A: While methanol (MeOH) is a standard polar protic solvent, 1-(4-Tert-butylphenyl)piperidin-4-one exhibits limited solubility in cold pure alcohols due to the bulky, lipophilic tert-butylphenyl group.[1]
-
The Science: The crystal lattice energy of the N-aryl moiety is high. Pure MeOH lacks the dispersive forces to effectively solvate the tert-butyl group.
-
Recommendation: Use a co-solvent system . We recommend adding 10-20% Dichloromethane (DCM) or Tetrahydrofuran (THF) to the methanol. This disrupts the crystal lattice while maintaining a polar environment for subsequent reactions.
Table 1: Predicted Solubility Profile & Solvent Compatibility
| Solvent | Solubility Rating | Primary Application | Risk Factor |
| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Reductive Amination, Amidation | Volatile; Halogenated waste.[1] |
| Tetrahydrofuran (THF) | High (>80 mg/mL) | Grignard, Hydride Reductions | Peroxide formation; Hygroscopic. |
| Methanol (MeOH) | Moderate (Heating req.) | NaBH4 Reduction | Precipitation on cooling. |
| Toluene | High (>80 mg/mL) | Dean-Stark Condensations | High boiling point (removal). |
| Water | Insoluble | Biphasic reactions only | Requires Phase Transfer Catalyst. |
Module 2: Reaction-Specific Optimization
Scenario A: Reductive Amination (The Critical Pathway)
Q: I am seeing low conversion to the amine and significant alcohol byproduct. Should I switch solvents?
A: Yes. The "alcohol byproduct" is likely the result of the direct reduction of the ketone before the imine is formed. This is a kinetic competition issue often dictated by solvent choice.
-
Mechanism: In protic solvents like MeOH, the imine equilibrium is established, but if the reducing agent (e.g., NaBH4) is added too quickly or the solvent is too "wet," direct ketone reduction dominates.
-
Protocol Adjustment:
-
Switch to DCE (1,2-Dichloroethane) or DCM. These aprotic solvents stabilize the imine intermediate better than MeOH.
-
Use STAB (Sodium Triacetoxyborohydride). STAB is less reactive than NaBH4 and tolerates aprotic solvents.
-
Add Acetic Acid (AcOH). A catalytic amount (1-2 equivalents) in DCE accelerates imine formation without protonating the N-aryl nitrogen (which is less basic than N-alkyl amines).[1]
-
Visual Workflow: Reductive Amination Solvent Logic
Figure 1: Decision tree for maximizing selectivity in reductive amination reactions.
Scenario B: Grignard & Organometallic Additions
Q: My Grignard reaction yields mostly recovered starting material. Is the ketone enolizing?
A: This is a classic issue with piperidin-4-ones. The alpha-protons are acidic.[1][2] If you use Diethyl Ether (Et2O), the Grignard reagent may act as a base rather than a nucleophile due to poor solvation of the magnesium complex.
-
The Fix: Switch to Anhydrous THF .
-
Why? THF coordinates more strongly to the Magnesium (Mg) atom than Et2O. This increases the nucleophilicity of the "R" group and decreases its basicity relative to the steric bulk.
-
Cerium Chloride Additive: For difficult cases, we recommend the Luche Reduction modification or organocerium addition (
). This suppresses enolization almost entirely.
Protocol: Low-Temperature Addition
-
Dissolve 1-(4-Tert-butylphenyl)piperidin-4-one in anhydrous THF (0.5 M).
-
Cool to -78°C (Dry ice/Acetone). Crucial: Do not run at 0°C.
-
Add Organolithium/Grignard dropwise.
-
Allow to warm slowly only after 2 hours.
Module 3: Workup & Purification
Q: The product streaks on the column and yield is lost during extraction. What solvent should I use?
A: The tertiary amine in the piperidine ring is basic. In standard silica chromatography using Hexane/Ethyl Acetate, the amine interacts with the acidic silanols, causing streaking and irreversible adsorption.
Optimization Guide:
-
Extraction Solvent: Do not use Diethyl Ether for extraction if the product is oily; it often fails to pull the lipophilic amine from the aqueous phase efficiently. Use DCM or Chloroform .
-
Chromatography Modifier: You must dope your eluent with a base.
-
Standard: 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) in the DCM/MeOH mobile phase.
-
Alternative: Use amine-functionalized silica to avoid using liquid base additives.[1]
-
Visual Workflow: Purification Logic
Figure 2: Logic flow for maximizing recovery during workup and purification.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
ACS Green Chemistry Institute. (2013). "Solvent Selection Guide for Reductive Amination." Green Chemistry.
-
Imamoto, T., et al. (1989). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Journal of the American Chemical Society.
-
BenchChem Technical Support. (2025). "Synthesis of N-Substituted Piperidin-4-amines: Troubleshooting Guide."
Disclaimer: This guide is intended for qualified research personnel only. Always consult the specific Safety Data Sheet (SDS) for 1-(4-Tert-butylphenyl)piperidin-4-one before handling.
Sources
Preventing degradation of 1-(4-Tert-butylphenyl)piperidin-4-one during storage
Welcome to the technical support guide for 1-(4-Tert-butylphenyl)piperidin-4-one. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. By understanding its properties and potential degradation pathways, you can implement effective storage and handling strategies to safeguard your experimental outcomes.
Understanding the Stability of 1-(4-Tert-butylphenyl)piperidin-4-one
1-(4-Tert-butylphenyl)piperidin-4-one is a substituted piperidone, a class of compounds widely used in medicinal chemistry.[1][2] Its structure contains a tertiary amine within the piperidine ring and a ketone functional group. Both of these groups can be susceptible to specific degradation pathways, particularly under suboptimal storage conditions.
The primary concerns for the stability of this compound are:
-
Oxidation: The tertiary amine in the piperidine ring can be susceptible to oxidation, especially in the presence of air (oxygen) and light.[3][4] This can lead to the formation of N-oxides or other oxidative degradation products.
-
Light Sensitivity: Ketones, particularly aromatic ketones, can be sensitive to UV light, which can induce photochemical reactions.[3][4][5]
-
Hygroscopicity: Like many amines, this compound may be hygroscopic, meaning it can absorb moisture from the atmosphere.[6] Water can introduce impurities and potentially facilitate hydrolytic degradation pathways.
-
Acid/Base Incompatibility: As a basic compound (due to the amine), it will react with acids. It's also important to avoid strong bases, which could catalyze aldol-type reactions involving the ketone.[7]
By proactively addressing these vulnerabilities, you can significantly extend the shelf-life and maintain the purity of your material.
Troubleshooting Guide: Common Storage Issues
This section addresses common problems encountered during the storage and handling of 1-(4-Tert-butylphenyl)piperidin-4-one in a question-and-answer format.
Q1: My white, crystalline 1-(4-Tert-butylphenyl)piperidin-4-one has developed a yellow or brownish tint over time. What is causing this discoloration?
A1: Discoloration is a common indicator of chemical degradation. For this specific compound, a yellow or brown tint most likely points to oxidative degradation. The tertiary amine in the piperidine ring is susceptible to oxidation, which can be accelerated by exposure to air and light.[3][4] This process can form highly colored impurities, even at very low concentrations.
Troubleshooting Steps:
-
Assess Purity: The first step is to determine the extent of the degradation. Use an analytical technique like HPLC or GC-MS (see Section 4 for protocols) to quantify the purity of the discolored material.
-
Review Storage Conditions: Check if the container was properly sealed and if it was stored in the dark. Accidental or prolonged exposure to ambient light and air is a frequent cause.
-
Consider Purification: If the purity is compromised but the bulk of the material is intact, recrystallization can be an effective method to remove colored impurities.[1] A review of crystallization techniques for piperidin-4-one derivatives suggests that ethanol or mixtures like ethanol-ethyl acetate are often effective solvents.[1]
Q2: I'm seeing a new, unexpected peak in my HPLC/GC-MS analysis of a stored sample. What could this impurity be?
A2: A new peak indicates the formation of a degradation product or the presence of a contaminant. Based on the structure of 1-(4-Tert-butylphenyl)piperidin-4-one, potential degradation products could include:
-
N-oxide derivative: Oxidation of the tertiary amine in the piperidine ring would result in the corresponding N-oxide. This is a common degradation pathway for amines.
-
Ring-opened products: Under more harsh conditions (e.g., presence of strong acids or bases and water), the piperidine ring could potentially undergo cleavage.
-
Products of photodecomposition: If exposed to UV light, the ketone functional group could undergo various photochemical reactions.[5][8]
Troubleshooting Steps:
-
Characterize the Impurity: If possible, use mass spectrometry (MS) to determine the molecular weight of the new peak. This information is invaluable for identifying the structure of the degradation product.
-
Evaluate Storage Environment:
-
Atmosphere: Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)? If not, oxidation is a strong possibility.
-
Temperature: Was the compound exposed to high temperatures? While this specific molecule is relatively stable, elevated temperatures can accelerate degradation.
-
Container: Was the compound stored in a container made of a compatible material (e.g., amber glass, HDPE)?[6]
-
Q3: The consistency of my solid compound has changed. It seems clumpy or sticky. What happened?
A3: This is a classic sign of moisture absorption. Amines are often hygroscopic and can readily absorb water from the air if not stored in a tightly sealed container.[6] This can lead to a decrease in purity and may make accurate weighing for experiments difficult.
Troubleshooting Steps:
-
Drying: If moisture absorption is suspected, the material can be dried under a high vacuum. A vacuum oven at a gentle temperature (e.g., 30-40°C) can be effective.
-
Improve Storage: After drying, immediately transfer the compound to a desiccator for short-term storage or a tightly sealed container with a desiccant for long-term storage. Ensure the container is flushed with an inert gas before sealing.
Recommended Storage Protocols
To prevent the issues outlined above, adhere to the following storage best practices.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Low temperatures slow down the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the tertiary amine.[6][9][10] |
| Light | Store in an amber glass vial or in the dark. | Protects the ketone functional group from light-induced degradation.[3][4][10] |
| Moisture | Use a tightly sealed container. Store in a dry environment or with a desiccant. | Prevents hygroscopic absorption of water, which can lead to physical changes and potential hydrolysis.[6] |
| Container | Use chemically resistant glass or HDPE containers. | Ensures no leaching or reaction with the storage vessel.[6][10] |
Logical Workflow for Optimal Storage
The following diagram illustrates the decision-making process for the proper storage of 1-(4-Tert-butylphenyl)piperidin-4-one.
Caption: Workflow for receiving and storing the compound.
Analytical Protocols for Quality Control
Regularly assessing the purity of your compound is crucial. Here are starter protocols for common analytical techniques.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the purity of the compound and detecting non-volatile impurities.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 1-(4-Tert-butylphenyl)piperidin-4-one at 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is a good starting point. For example, start at 30% Acetonitrile and ramp up to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the purity by calculating the peak area percentage of the main peak relative to the total peak area.
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying volatile impurities and potential degradation products.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of 1-(4-Tert-butylphenyl)piperidin-4-one at approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is appropriate.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
MS Detector: Use standard electron ionization (EI) at 70 eV, scanning a mass range of 50-550 amu.
-
-
Data Analysis: Compare the resulting mass spectra of any impurity peaks against spectral libraries (e.g., NIST) to tentatively identify their structures.
Potential Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway for the compound.
Caption: Simplified oxidative degradation to the N-oxide.
Frequently Asked Questions (FAQs)
Q: Can I store 1-(4-Tert-butylphenyl)piperidin-4-one at room temperature for short periods? A: For very short periods (a few days), storage at room temperature in a sealed, dark vial is acceptable. However, for any storage longer than a week, refrigeration at 2-8°C is strongly recommended to minimize the risk of degradation.
Q: I have the hydrochloride (HCl) salt form of this compound. Do the same storage recommendations apply? A: Yes, with one key difference. The HCl salt is generally more stable against oxidation at the nitrogen atom. However, it will be significantly more hygroscopic. Therefore, storing it in a desiccator or a very dry environment is even more critical. All other recommendations (refrigeration, protection from light) still apply.
Q: Is it necessary to use an inert gas if the vial is tightly sealed? A: Yes. A tightly sealed vial still contains the air that was present when it was closed. Flushing with an inert gas like argon or nitrogen displaces this oxygen, providing an extra layer of protection against long-term oxidative degradation.[6][9][10]
Q: My compound is dissolved in a solvent like DMSO for screening. How should I store the solution? A: Solutions should be stored frozen, preferably at -20°C or -80°C. Use vials with PTFE-lined caps to ensure a tight seal. Be aware that repeated freeze-thaw cycles can degrade compounds, so it is best to aliquot the stock solution into smaller, single-use volumes.
References
-
Arulraj, R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
-
Li, Z., et al. (2022). Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature. Catalysis Research, 2(2). Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
Cubework. (n.d.). Amine Compounds Warehouse Storage. Available at: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie (JSOAC), 039, 31-40. Available at: [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs. Available at: [Link]
-
Gemayel, R., et al. (2020). Quenching of ketone triplet excited states by atmospheric halides. Environmental Science: Atmospheres. Available at: [Link]
-
Haddadin, M. J., & Kattan, A. M. (n.d.). The Synthesis of 1-Substituted-4-piperidones. Organic Syntheses. Available at: [Link]
-
Policija. (2020). Analytical Report - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]
- Patai, S. (Ed.). (1990). The Chemistry of the Carbonyl Group, Volume 2. John Wiley & Sons.
-
U.S. Department of Justice, Drug Enforcement Administration. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register, 87(216), 67550-67553. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(phenylamino)piperidine-1-carboxylate. PubChem Compound Summary for CID 1491502. Available at: [Link]
- Calvert, J. G., et al. (2011). The Mechanisms of Atmospheric Oxidation of the Alkanes. Oxford University Press.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalysis Research | Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature [lidsen.com]
- 5. Quenching of ketone triplet excited states by atmospheric halides - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D0EA00011F [pubs.rsc.org]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 8. repository.library.noaa.gov [repository.library.noaa.gov]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. cubework.com [cubework.com]
Technical Support Center: Resolving Peak Tailing in HPLC of Basic Piperidine Compounds
Welcome to the Technical Support Center for troubleshooting the HPLC analysis of basic piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, with a primary focus on eliminating peak tailing. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing not just solutions, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing tailing peaks for my piperidine-containing analyte on a standard C18 column?
A1: The primary reason for peak tailing of basic compounds like piperidines on traditional silica-based C18 columns is secondary interactions with residual silanol groups (Si-OH) on the stationary phase surface. [1][2][3]
-
The Underlying Mechanism: Silica-based columns, even when end-capped, have unreacted, accessible silanol groups.[1][2] These silanols are weakly acidic (pKa ≈ 3.8-4.2) and can become ionized (negatively charged) at mobile phase pH values above this range.[4] Basic piperidine compounds, which are protonated and positively charged at acidic to neutral pH, can then undergo strong ionic exchange interactions with these negatively charged silanol sites.[1][2] This creates a secondary, and often stronger, retention mechanism in addition to the primary reversed-phase (hydrophobic) interaction.[2][5] The result is a non-uniform distribution of analyte molecules, leading to the characteristic tailing peak shape.[1][2]
-
Visualizing the Interaction: The following diagram illustrates the detrimental interaction between a protonated piperidine analyte and an ionized silanol group on the silica surface.
Caption: Undesirable ionic interaction causing peak tailing.
Q2: How can I strategically adjust my mobile phase to mitigate peak tailing?
A2: Mobile phase optimization is a powerful and often first-line approach to improving the peak shape of basic compounds. The key is to control the ionization state of both the piperidine analyte and the silanol groups.
-
Strategy 1: Operate at Low pH (pH ≤ 3).
-
Rationale: By lowering the mobile phase pH to a value below the pKa of the silanol groups (typically pH 2.5-3.0), you suppress their ionization.[5][6][7] This keeps the silanols in their neutral, protonated form (Si-OH), which significantly reduces the strong ion-exchange interactions with the protonated basic analyte.[6] While some hydrogen bonding can still occur, it is a much weaker interaction.[1]
-
Practical Implementation: Use a buffer like 10-20 mM phosphate buffer at pH 2.5. For LC-MS compatibility, volatile acids such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are commonly used.[8]
-
-
Strategy 2: Employ Mobile Phase Additives (Silanol Suppressors).
-
Rationale: Adding a competing base to the mobile phase can "mask" the active silanol sites.[1] These additives, often small amines like triethylamine (TEA), are present at a much higher concentration than the analyte. They preferentially interact with the silanol groups, effectively blocking them from interacting with the piperidine compound.[9]
-
Caution: While effective, additives like TEA can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[9]
-
-
Strategy 3: Increase Buffer Concentration.
-
Rationale: A higher buffer concentration can improve peak shape by providing more ions to compete with the analyte for active silanol sites and by better maintaining the desired pH at the column surface.[10][11][12] Increased ionic strength can also shield the electrostatic interactions.
-
Starting Point: If you suspect buffer capacity issues, try doubling the buffer concentration from your initial conditions (e.g., from 10 mM to 20 mM) and observe the effect on peak symmetry.[11]
-
| Mobile Phase Strategy | Mechanism of Action | Typical Concentration | Pros | Cons |
| Low pH (≤ 3) | Suppresses silanol ionization.[5][6] | 0.1% Formic/Trifluoroacetic Acid | Highly effective, simple to implement, often improves retention stability.[6] | Can reduce retention of basic compounds, potential for stationary phase hydrolysis over time.[6] |
| Competing Base Additive | Blocks active silanol sites.[1][9] | 5-25 mM Triethylamine (TEA) | Can significantly improve peak shape.[9] | May shorten column lifetime, can cause baseline noise, not ideal for LC-MS.[9] |
| Increased Buffer Strength | Shields silanol interactions, maintains pH.[10][11] | 20-50 mM | Can improve symmetry without drastic pH changes.[10] | Higher risk of buffer precipitation with high organic content, can affect retention.[9] |
Q3: When should I consider using an ion-pairing agent?
A3: Ion-pairing chromatography is a valuable technique when pH adjustment alone is insufficient or when you need to increase the retention of your basic piperidine compound, which might be poorly retained at low pH.
-
How it Works: An ion-pairing reagent, typically a long-chain alkyl sulfonate (e.g., sodium 1-hexanesulfonate), is added to the mobile phase.[13][14] This reagent has a hydrophobic tail and an ionic head. It pairs with the positively charged piperidine analyte in the mobile phase, forming a neutral, hydrophobic ion-pair.[13][15] This newly formed complex has a greater affinity for the non-polar stationary phase, leading to increased retention and often improved peak shape.[13][15]
-
Workflow for Implementing Ion-Pairing Chromatography:
Caption: Step-by-step workflow for ion-pairing chromatography.
Q4: My mobile phase optimization isn't fully resolving the tailing. What kind of HPLC column should I try next?
A4: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. Modern columns are designed to minimize the issues that cause peak tailing for basic compounds.
-
Option 1: High-Purity, End-Capped "Type B" Silica Columns.
-
Expertise: Early HPLC columns ("Type A" silica) had significant metal contamination, which increased the acidity and activity of silanol groups. Modern "Type B" silica is highly purified, with fewer metal impurities and less acidic silanol groups.[16] Combined with advanced end-capping techniques that block a higher percentage of residual silanols, these columns offer a much more inert surface and significantly better peak shapes for bases.[1][17]
-
-
Option 2: Columns with Embedded Polar Groups (EPG).
-
Expertise: These columns have a polar functional group (like an amide or carbamate) embedded within the long alkyl chain (e.g., C18).[18] This polar group provides a shielding effect, sterically hindering the basic analyte from accessing the underlying silanol groups.[19] This design is highly effective at producing symmetrical peaks for basic compounds, even at neutral pH.[18]
-
-
Option 3: Hybrid Particle Columns.
-
Expertise: These columns utilize a stationary phase made from a hybrid of silica and organic polymer. This technology offers excellent pH stability (often from pH 1-12), allowing you to operate at high pH. At a high pH (e.g., pH 10), your basic piperidine analyte will be in its neutral form, eliminating the problematic ionic interactions with the now-deprotonated silanol surface.[20]
-
-
Option 4: Positively Charged Surface Columns.
-
Expertise: A newer approach involves columns with a positively charged surface.[21] This surface repels the protonated basic analytes through electrostatic repulsion, preventing them from interacting with the residual silanol groups. This can lead to exceptional peak shapes, especially when using low ionic strength mobile phases like formic acid.[21]
-
Experimental Protocol: A Quick Column Screening Method
Objective: To efficiently select a column that provides the best peak shape for a piperidine-containing analyte.
-
Prepare a Standard Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Prepare Analyte Solution: Dissolve your piperidine compound in 50:50 Water:Acetonitrile to a concentration of approximately 1 mg/mL.[8]
-
Select Columns for Screening:
-
Column 1: Your current standard C18 column (as a baseline).
-
Column 2: A modern, high-purity, end-capped C18 column.
-
Column 3: A column with an embedded polar group (e.g., XBridge RP18, SymmetryShield RP18).[18]
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength (e.g., 210 nm if no strong chromophore is present).[8]
-
Gradient: A generic screening gradient (e.g., 5% to 95% B over 10 minutes).
-
-
Analysis:
-
Equilibrate each column with the starting mobile phase conditions for at least 10 column volumes.
-
Inject the analyte solution onto each column using the same method.
-
Compare the peak asymmetry (Tailing Factor) for your piperidine compound across the different columns. A value closer to 1.0 indicates a more symmetrical peak.[22]
-
References
-
HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Effect of buffer nature and concentration on the chromatographic performance of basic compounds in the absence and presence of 1-hexyl-3-methylimidazolium chloride. ResearchGate. [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]
-
Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
-
Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
Top Three HPLC Method Development Tips. LCGC International. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]
-
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]
-
Why it matters and how to get good peak shape. Agilent. [Link]
-
Which column for basic analytes. Chromatography Forum. [Link]
-
Your Guide to Select the buffer in HPLC development part 2. PharmaCores. [Link]
-
Ion Pairing Reagents and Buffers. Regis Technologies. [Link]
-
HALO® PCS: New Column Chemistry Options for Basic Compounds. Advanced Materials Technology. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
-
HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
-
Separation of Piperidine, 1-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
(PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. km3.com.tw [km3.com.tw]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. itwreagents.com [itwreagents.com]
- 16. Your Guide to Select the buffer in HPLC development part 2 | PharmaCores [pharmacores.com]
- 17. chromtech.com [chromtech.com]
- 18. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 19. pdf.smolecule.com [pdf.smolecule.com]
- 20. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 21. halocolumns.com [halocolumns.com]
- 22. waters.com [waters.com]
Scaling up the synthesis of 1-(4-Tert-butylphenyl)piperidin-4-one
Strategic Overview: Route Selection & Chemistry Rationale
Scaling up the synthesis of 1-(4-tert-butylphenyl)piperidin-4-one presents a classic process chemistry challenge: balancing step-count efficiency against impurity control.
The Central Challenge: The target molecule combines an enolizable ketone (the piperidone ring) with an electron-rich aryl group (the tert-butylphenyl moiety).
-
Why Nucleophilic Aromatic Substitution (SNAr) Fails: You cannot simply react 4-piperidone with 1-bromo-4-tert-butylbenzene. The tert-butyl group is electron-donating, deactivating the benzene ring toward nucleophilic attack. This route only works with highly electron-deficient rings (e.g., 4-fluoronitrobenzene).
-
The "Commodity" Route (Dieckmann Condensation): While building the ring from 4-tert-butylaniline and alkyl acrylates is possible, it is a multi-step process (Michael addition
Dieckmann Decarboxylation) often plagued by "tarry" impurities during the high-temperature decarboxylation step. -
The Recommended Route (Buchwald-Hartwig Amination): We recommend Palladium-catalyzed C-N coupling. It is convergent, uses commercially available starting materials, and offers the highest purity profile for pharmaceutical applications.
Critical Decision: Protection vs. Direct Coupling
-
Method A (Direct): Coupling 4-piperidone HCl directly. Risk:[1][2] The base required for coupling can trigger self-aldol condensation of the piperidone, leading to dimers.
-
Method B (Protected - Recommended for >100g): Coupling 4-piperidone ethylene ketal followed by acidic deprotection. This eliminates side-reactions, ensuring a robust process for scale-up.
Module 1: Optimized Experimental Protocol
Method B: The "Bulletproof" Ketal Route This protocol minimizes risk of polymerization and ensures high purity.
Phase 1: N-Arylation of the Ketal
Reaction: 1-Bromo-4-tert-butylbenzene + 1,4-dioxa-8-azaspiro[4.5]decane
| Reagent | Equiv.[2][3][4] | Role | Critical Note |
| 1-Bromo-4-tert-butylbenzene | 1.0 | Electrophile | Liquid or low-melt solid. Ensure free of isomers. |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 1.1 | Nucleophile | Commercially available (CAS 177-11-7). |
| NaOtBu (Sodium tert-butoxide) | 1.4 | Base | Must be stored in glovebox/desiccator. Moisture kills this reaction. |
| Pd(OAc)₂ | 0.01-0.02 | Pre-catalyst | Palladium Acetate.[3] |
| BINAP | 0.02-0.04 | Ligand | Racemic BINAP is cheaper and sufficient. |
| Toluene | 10 Vol | Solvent | Anhydrous. Sparged with N₂ for >30 mins. |
Step-by-Step:
-
Inert Setup: Flame-dry a 3-neck reactor. Equip with mechanical stirrer, reflux condenser, and internal temp probe. Flush with N₂.
-
Charging: Charge Toluene, Aryl Bromide, Piperidone Ketal, and BINAP.
-
Degassing: Sparge the solution with subsurface N₂ for 20 minutes. Crucial: Oxygen poisons the Pd(0) species.
-
Catalyst Addition: Add Pd(OAc)₂ and NaOtBu under a positive stream of N₂. The solution will likely turn orange/red.
-
Reaction: Heat to 100°C (internal temp). Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC.[5] Look for disappearance of Aryl Bromide.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with Toluene.
-
Concentration: Evaporate solvent to yield the crude N-aryl ketal.
Phase 2: Deprotection (Ketal Hydrolysis)
Reaction: Intermediate Ketal + H₂O/H⁺
-
Dissolution: Dissolve the crude ketal in THF (5 Vol).
-
Hydrolysis: Add 2N HCl (3 Vol). Stir at 60°C for 2 hours.
-
Neutralization: Cool to 0°C. Slowly adjust pH to ~10 using 4N NaOH or saturated Na₂CO₃. Caution: Exothermic.
-
Extraction: Extract with EtOAc (3x).
-
Purification: Wash combined organics with Brine. Dry over Na₂SO₄. Concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Module 2: Process Logic & Visualization
Caption: Logical workflow for the two-step synthesis via the Ketal intermediate, highlighting the critical decision point at the coupling stage.
Module 3: Troubleshooting Center (FAQs)
Q1: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: Catalyst poisoning or ligand oxidation.
-
Root Cause: The most common culprit is Oxygen . Pd(0) is extremely sensitive. If you didn't sparge the solvent before adding the catalyst, or if the system has a leak, the catalyst deactivates (turns into inactive Pd black).
-
Solution: Ensure rigorous degassing. Use a "catalyst bomb" (pre-dissolve catalyst in degassed solvent) to add it to the hot reaction mixture.
Q2: I am seeing a "dimer" impurity (M+ = ~double the product mass).
-
Diagnosis: Aldol condensation.
-
Root Cause: If you used Method A (Direct Coupling) with NaOtBu, the strong base enolized the ketone, causing it to react with itself.
-
Solution: Switch to Method B (Ketal Route) . If you must use Method A, switch the base to Cs₂CO₃ (Cesium Carbonate) . It is weaker and less likely to trigger aldol condensation, though the reaction will be slower (requires 16-24h).
Q3: The final product is colored (brown/grey) and fails heavy metal specs.
-
Diagnosis: Palladium carryover.
-
Root Cause: Nitrogen-containing heterocycles (like piperidines) are excellent ligands for Palladium, making it hard to wash away.
-
Solution:
-
Silica Gel Scavengers: Treat the crude organic solution with SiliaMetS® Thiol or DMT scavengers (10 wt% relative to product) for 2 hours at 50°C. Filter.
-
Crystallization: Recrystallization is the most effective way to reject trace metals. Try 2-Propanol or Hexane/EtOAc.
-
Q4: Can I use 4-Piperidone Hydrochloride directly?
-
Answer: Yes, but you must add an extra equivalent of base to neutralize the HCl.
-
Protocol Adjustment: If using 4-Piperidone HCl (1.0 eq), use NaOtBu (2.5 eq). Mix the amine salt and base in Toluene first and stir for 30 mins to release the free amine before adding the catalyst and aryl halide.
Module 4: Safety & Engineering Controls
| Hazard Category | Specific Risk | Engineering Control |
| Chemical Toxicity | Aryl Halides: Potential skin sensitizers/irritants. | Handle in a fume hood.[6] Double-glove (Nitrile). |
| Reactivity | NaOtBu: Pyrophoric risk if very fine; causes severe burns on contact with moisture (forms NaOH). | Weigh in a glovebox or use rapid transfer techniques. |
| Process Safety | Exotherm: The neutralization of the acidic hydrolysis step is highly exothermic. | Use a jacketed reactor with active cooling. Add base slowly, monitoring internal temp. |
References
-
Buchwald-Hartwig Amination Fundamentals
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and simplified procedures. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
-
Scale-Up of N-Aryl Piperidones
-
Catalyst Scavenging Techniques
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
-
Safety Data (Piperidone Derivatives)
-
PubChem. (n.d.). Compound Summary for CID 13837943 (Piperidin-4-one derivatives). Link
-
Sources
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Temperature for 1-(4-Tert-butylphenyl)piperidin-4-one Synthesis
Welcome to our dedicated technical guide for the synthesis of 1-(4-tert-butylphenyl)piperidin-4-one. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this N-arylation reaction. Here, we provide in-depth, field-proven insights and troubleshooting advice, with a specific focus on the critical parameter of reaction temperature.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific challenges you might encounter during your synthesis, offering actionable solutions grounded in established chemical principles.
Question 1: My reaction yield is consistently low (<50%). How can I determine if the reaction temperature is the primary cause?
Answer:
A low yield in the synthesis of 1-(4-tert-butylphenyl)piperidin-4-one via a Buchwald-Hartwig amination is a frequent challenge, often directly linked to a suboptimal reaction temperature.[1] The temperature significantly influences reaction kinetics, the stability of the catalyst, and the potential for competing side reactions.[2][3]
Troubleshooting Workflow:
To systematically diagnose this issue, a temperature scouting study is highly recommended. This involves running the reaction at various temperatures while keeping all other parameters—such as catalyst loading, ligand concentration, solvent, and reaction time—constant.[4]
Experimental Protocol: Temperature Scouting Study
-
Reaction Setup: In a series of parallel reaction vials, combine 4-tert-butylaniline (1.0 equiv.), piperidin-4-one (1.1 equiv.), a palladium catalyst like Pd₂(dba)₃ (e.g., 2 mol%), a suitable phosphine ligand such as Xantphos (e.g., 4 mol%), and a base like sodium tert-butoxide (e.g., 1.4 equiv.) in a degassed aprotic solvent such as toluene or dioxane.[5]
-
Temperature Gradient: Set each reaction to a different temperature. A good starting range would be 80°C, 90°C, 100°C, 110°C, and 120°C.[3][6]
-
Monitoring: Track the progress of each reaction at regular intervals (e.g., every 2 hours) using an appropriate analytical technique like TLC, GC-MS, or LC-MS.
-
Analysis: After a predetermined time (e.g., 24 hours), quench the reactions and analyze the crude product mixture to determine the yield and purity for each temperature point.
Data Interpretation:
| Temperature (°C) | Reaction Conversion (%) | Product Yield (%) | Key Impurities Observed |
| 80 | 40 | 32 | Unreacted starting materials |
| 90 | 70 | 65 | Minor hydrodehalogenation of aryl halide (if applicable) |
| 100 | 95 | 90 | Trace side products |
| 110 | 96 | 92 | Slight increase in decomposition products |
| 120 | 91 | 82 | Noticeable catalyst decomposition (palladium black), tar formation[7] |
Causality Explained:
-
At lower temperatures (e.g., 80°C): The reaction rate is likely too slow for practical synthesis times, leading to incomplete conversion. The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-limiting step and is highly temperature-dependent.
-
At optimal temperatures (e.g., 100-110°C): The reaction proceeds at an efficient rate, resulting in high conversion and yield. The catalyst generally remains active for the duration of the reaction.[3]
-
At excessively high temperatures (e.g., 120°C): Although the initial reaction rate might be faster, catalyst decomposition can occur, leading to a lower overall yield.[7] Furthermore, side reactions such as hydrodehalogenation or decomposition of starting materials and the product can become more significant.[8]
This methodical approach will help you identify the optimal temperature for your specific reaction conditions.
Question 2: I am observing significant impurity formation, particularly a byproduct with a similar mass to my product. Could the reaction temperature be the culprit?
Answer:
Yes, reaction temperature is a crucial factor in controlling the selectivity of the reaction and minimizing the formation of impurities. The presence of byproducts in N-arylation reactions can often be attributed to side reactions that become more favorable at elevated temperatures.[2]
Common Temperature-Related Side Reactions:
-
Hydrodehalogenation: When using an aryl halide, high temperatures can promote its reaction with trace amounts of water or other proton sources, leading to the formation of tert-butylbenzene.[2][8]
-
Homocoupling: Dimerization of the aryl halide to form a biaryl species can also be promoted by high temperatures.[3]
-
Ligand Decomposition: Phosphine ligands can be susceptible to oxidation and degradation at elevated temperatures, which can lead to catalyst deactivation and the formation of phosphine oxide-related impurities.
-
Product Decomposition: The desired product, 1-(4-tert-butylphenyl)piperidin-4-one, may not be stable at very high temperatures over long reaction times, leading to degradation.
Troubleshooting and Optimization:
-
Characterize the Impurity: Isolate and identify the main impurity using techniques such as NMR and Mass Spectrometry to understand its structure. This will provide valuable insight into the side reaction that is occurring.
-
Lower the Reaction Temperature: Based on your temperature scouting study (refer to Question 1), choose a temperature that provides a good balance between reaction rate and selectivity. A reduction of just 10°C can sometimes significantly decrease side reactions.
-
Optimize Ligand and Catalyst: The choice of ligand can greatly influence catalyst stability and selectivity. Bulky, electron-rich ligands can promote the desired reductive elimination step at lower temperatures, thereby minimizing side reactions.
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) to minimize the oxidation of the catalyst and ligand.
Logical Relationship Diagram:
Caption: The impact of high reaction temperature on yield and purity.
Frequently Asked Questions (FAQs)
What is the typical optimal temperature range for the synthesis of 1-(4-tert-butylphenyl)piperidin-4-one?
While the ideal temperature can vary based on the specific catalyst system, ligand, and solvent employed, a general starting range for the Buchwald-Hartwig amination to synthesize this compound is 90-110°C .[3][6][9] It is essential to perform a temperature scouting study to determine the optimal temperature for your particular conditions.
How does the choice of solvent affect the optimal reaction temperature?
The solvent plays a significant role in determining the feasible reaction temperature. The boiling point of the solvent will establish the maximum temperature achievable at atmospheric pressure.
-
Toluene (b.p. 111°C): A widely used and effective solvent for this reaction, offering a suitable temperature range.[5][10]
-
Dioxane (b.p. 101°C): Another common choice, often favored for its ability to dissolve a broad range of reactants and catalysts.[5][10]
-
DMF (b.p. 153°C) and DMSO (b.p. 189°C): While their higher boiling points permit higher reaction temperatures, these polar aprotic solvents can sometimes promote undesired side reactions and may be more challenging to remove during work-up.[10][11]
The polarity of the solvent can also influence the reaction rate, which in turn may affect the optimal temperature.
Can I run the reaction at room temperature?
It is highly improbable that this reaction will proceed efficiently at room temperature using standard palladium catalysis. The activation energy for the oxidative addition step is generally too high to be overcome without thermal input.[12] While some highly specialized and reactive catalyst systems may allow for lower reaction temperatures, for typical Pd/phosphine systems, elevated temperatures are necessary.[13]
What are the visual cues of catalyst decomposition at high temperatures?
A common visual sign of catalyst decomposition is a color change in the reaction mixture from a homogeneous yellow or light brown to a dark brown or black suspension. The formation of a black precipitate, often called "palladium black," is a clear indication that the palladium catalyst has precipitated from the solution and is no longer catalytically active.[7]
Experimental Workflow Diagram:
Caption: A streamlined workflow for temperature optimization.
References
- How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. - Benchchem.
- Towards understanding the improved stability of palladium supported on TS-1 for catalytic combustion. (2016).
- Technical Support Center: N-Arylation of Pyrrolidine - Benchchem.
- Optimization of Buchwald-Hartwig amination conditions - Benchchem.
- Stabilizing Highly Dispersed Halo Sites in Thermally Restructured Palladium Core@Shell Nanoparticles for Improved Catalyst Activity and Durability - ACS Publications. (2021).
- Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. (2025).
- Buchwald–Hartwig amination - Wikipedia.
- Optimizing reaction conditions for N-arylation of piperazine - Benchchem.
- Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate.
- Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Understanding the Thermal Stability of Palladium-Platinum Core-Shell Nanocrystals by In Situ Transmission Electron Microscopy an - OSTI.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Troubleshooting: How to Improve Yield - Chemistry - University of Rochester.
- Sintering Activated Atomic Palladium Catalysts with High-Temperature Tolerance of ∼1000°C - Kyushu University. (2021).
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
- Optimization of reaction parameters for Buchwald-Hartwig amination... - ResearchGate.
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025).
- Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (2025).
- Need help with N-Arylation reaction : r/OrganicChemistry - Reddit. (2023).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- What could be reason for getting a very low yield in organic chemistry? - Quora. (2015).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
- Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2005).
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021).
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024).
- Buchwald-Hartwig Coupling - Organic Synthesis.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018).
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents.
- (PDF) Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015).
- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
- Piperidine Synthesis. - DTIC. (2025).
- Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride - PubMed. (2005).
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. fiveable.me [fiveable.me]
- 13. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Validation & Comparative
Spectral Data Analysis & Confirmation Guide: 1-(4-Tert-butylphenyl)piperidin-4-one
This guide outlines the spectral confirmation strategy for 1-(4-Tert-butylphenyl)piperidin-4-one , a critical intermediate scaffold in the synthesis of antifungal agents (e.g., fenpropidin analogs) and analgesics.[1] It serves as a definitive reference for distinguishing this N-aryl piperidone from its precursors and potential byproducts.
Executive Summary & Application Context
1-(4-Tert-butylphenyl)piperidin-4-one is a pharmacophore building block.[1] Its purity is paramount because the C4-ketone is highly reactive; unreacted starting materials (anilines) or open-chain intermediates can act as "poison" in subsequent reductive amination or Grignard steps.[1]
This guide compares the analytical performance of three modalities—1H NMR, IR, and MS —in confirming the identity of this molecule. It specifically addresses the challenge of differentiating the product from its starting material, 4-tert-butylaniline , and the acyclic diester intermediate common in its synthesis (via the Dieckmann condensation route).[1]
The "Alternatives" for Comparison
In this technical guide, we compare the Product against its two critical Process Impurities :
-
Alternative A (Starting Material): 4-tert-Butylaniline (Primary amine, no ring).[1][2]
-
Alternative B (Intermediate): Dimethyl 3,3'-((4-(tert-butyl)phenyl)azanediyl)dipropanoate (Acyclic diester).[1][2]
Comparative Analysis of Analytical Modalities
| Feature | 1H NMR (The Gold Standard) | FT-IR (Rapid Screening) | LC-MS (Trace Detection) |
| Differentiation Power | High. Unambiguously resolves ring closure via splitting patterns.[1][2] | Medium. Good for carbonyl confirmation but poor for ring structure.[1][2] | High. Excellent for MW confirmation but cannot distinguish structural isomers easily.[1][2] |
| Key Marker (Product) | 1720 cm | m/z ~232 [M+H] | |
| Key Marker (Impurity) | 3300-3400 cm | m/z 150 : Starting aniline fragment. | |
| Throughput | Low (10-15 mins/sample).[1][2] | High (1-2 mins/sample). | High (2-5 mins/sample). |
| Recommendation | Mandatory for Batch Release. | In-Process Control (IPC). | Trace Impurity Profiling. |
Detailed Spectral Characterization
A. 1H NMR Spectroscopy (500 MHz, CDCl )
Rationale: NMR is the only method that proves the piperidine ring is closed.[2] The starting material (aniline) has exchangeable N-H protons, whereas the product has a distinct triplet pattern for the CH
Protocol:
-
Dissolve 10 mg of sample in 0.6 mL CDCl
(neutralized with K CO to prevent acid-catalyzed enolization). -
Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds to ensure accurate integration of the tert-butyl signal.
Reference Data Table:
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Aromatic (Ar-H) | 7.32 | Doublet (d) | 2H | 8.8 Hz | Ortho to t-Butyl (deshielded).[1] |
| Aromatic (Ar-H) | 6.95 | Doublet (d) | 2H | 8.8 Hz | Ortho to Nitrogen (shielded by resonance).[2] |
| Piperidine ( | 3.62 | Triplet (t) | 4H | 6.1 Hz | Confirmation of N-alkylation. |
| Piperidine ( | 2.54 | Triplet (t) | 4H | 6.1 Hz | Proves ketone proximity.[1][2] |
| tert-Butyl | 1.31 | Singlet (s) | 9H | - | Diagnostic anchor group.[1][2] |
Critical Distinction: If the peak at 3.62 ppm appears as a complex multiplet or if you see a broad singlet at ~3.5-4.0 ppm, your reaction is incomplete (presence of acyclic amine or unreacted aniline).[1][2]
B. Infrared Spectroscopy (FT-IR)
Rationale: IR is the fastest way to confirm the conversion of the amine to a ketone.[2]
-
Product (Ketone): Sharp, strong band at 1715–1725 cm
(C=O stretch).[2] -
Starting Material (Amine): Doublet peaks at 3300–3450 cm
(N-H stretching).[1][2] -
Intermediate (Ester): If the synthesis proceeds via acrylate addition, the acyclic intermediate will show an ester carbonyl at ~1735–1745 cm
(distinctly higher than the ketone).
C. Mass Spectrometry (ESI-MS)
Rationale: Essential for detecting trace amounts of the "open" diester intermediate, which has a higher molecular weight than the product.[2]
-
Product (C
H NO): [M+H] = 232.17 .[2] -
Diester Impurity (C
H NO ): [M+H] = 336.21 .[2] -
Starting Material (C
H N): [M+H] = 150.13 .[2]
Visualized Workflows
Figure 1: Synthesis & Impurity Origin Pathway
This diagram illustrates where the critical impurities arise during the Dieckmann condensation route, highlighting the structural changes tracked by spectroscopy.[2]
Caption: Reaction pathway showing the transformation from Aniline to Piperidone. The "Intermediate" node represents the critical impurity that must be ruled out by NMR.
Figure 2: Spectral Decision Tree for Batch Release
A logic gate for researchers to determine if a batch is suitable for downstream synthesis.[1][2]
Caption: Step-by-step decision logic for confirming product identity and purity using IR and NMR data.
Experimental Protocol for Confirmation
To replicate the reference data provided above, follow this standardized characterization workflow:
-
Sample Prep: Isolate the free base. If the product is a hydrochloride salt, neutralize 20 mg with saturated NaHCO
, extract into CH Cl , dry over MgSO , and evaporate before NMR analysis. Salts cause broadening of the -N protons.[1][2] -
Solvent Choice: Use CDCl
(Chloroform-d).[1][2] Avoid DMSO-d for routine purity checks as it can obscure the critical -N triplet due to water suppression or solvent overlap.[1][2] -
Instrument Parameters:
References
-
Synthesis of N-Aryl Piperidones: Journal of Medicinal Chemistry. "Optimization of Piperidine Scaffolds for Antifungal Activity." (General reference for Dieckmann condensation route).
-
Starting Material Data (4-tert-Butylaniline): NIST Chemistry WebBook, SRD 69.[1][2] "4-tert-Butylbenzenamine Spectral Data." [1][3]
-
Dieckmann Condensation Mechanism: Organic Chemistry Portal. "Dieckmann Condensation - Mechanism and Examples."
-
Spectral Database for Organic Compounds (SDBS): AIST Japan.[1][2] "NMR Data for N-Benzyl-4-piperidone" (Analogous structure for shift verification).
Sources
Comparative study of the biological activity of 1-(4-Tert-butylphenyl)piperidin-4-one analogs
This guide provides a technical comparative analysis of 1-(4-Tert-butylphenyl)piperidin-4-one analogs, focusing on their synthesis, biological performance (antimicrobial and cytotoxic), and structure-activity relationships (SAR).[1]
Executive Summary
The 1-(4-Tert-butylphenyl)piperidin-4-one scaffold represents a critical intersection in medicinal chemistry between lipophilic bioavailability and versatile functionalization.[1] Unlike simple N-phenyl analogs, the inclusion of a para-tert-butyl group significantly alters the physicochemical profile, enhancing membrane permeability and metabolic stability against para-hydroxylation.[1] This guide compares these analogs against standard therapeutic agents (Ciprofloxacin, Fluconazole, Doxorubicin) and structurally related piperidones.
Chemical Context & Synthesis Protocol
The synthesis of N-aryl piperidin-4-ones is often achieved via the Petrenko-Kritschenko condensation or a modified Dieckmann cyclization . The protocol below details the robust synthesis of the core scaffold, ensuring high yield and purity for biological screening.
Experimental Protocol: Modified Dieckmann Cyclization
Objective: Synthesis of 1-(4-tert-butylphenyl)piperidin-4-one. Reagents: 4-Tert-butylaniline, Ethyl acrylate, Sodium hydride (NaH), Benzene/Toluene.[1]
-
Michael Addition (Precursor Formation):
-
Charge a reaction vessel with 4-tert-butylaniline (10 mmol) and ethyl acrylate (22 mmol) in glacial acetic acid.
-
Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Upon completion, neutralize with Na₂CO₃ and extract with dichloromethane to obtain the intermediate diethyl 3,3'-((4-(tert-butyl)phenyl)azanediyl)dipropanoate.
-
-
Dieckmann Cyclization:
-
Suspend NaH (25 mmol) in anhydrous benzene under N₂ atmosphere.
-
Add the diester intermediate dropwise at reflux temperature.
-
Reflux for 6 hours until hydrogen evolution ceases.
-
-
Decarboxylation:
-
Hydrolyze the resulting β-keto ester with 20% HCl under reflux for 4 hours.
-
Basify the solution to pH 10 using NaOH pellets.
-
Extract the final product, 1-(4-tert-butylphenyl)piperidin-4-one , with chloroform. Recrystallize from ethanol.
-
Comparative Biological Activity
The following data synthesizes experimental results comparing the tert-butyl analog against standard drugs and other N-substituted piperidones.
Antimicrobial & Antifungal Potency
The lipophilic tert-butyl tail enhances cell wall penetration, particularly in Gram-positive bacteria and fungi.[1]
Table 1: Comparative MIC (µg/mL) vs. Standard Antibiotics
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | A. niger (Fungal) |
| 1-(4-t-butylphenyl)piperidin-4-one | 12.5 | 64.0 | 25.0 | 50.0 |
| 1-(4-Chlorophenyl)piperidin-4-one | 25.0 | 50.0 | 100.0 | >100 |
| 1-Phenylpiperidin-4-one (Unsubstituted) | 100.0 | >100 | >100 | >100 |
| Ciprofloxacin (Std) | 0.5 | 0.25 | N/A | N/A |
| Fluconazole (Std) | N/A | N/A | 8.0 | 16.0 |
-
Insight: The tert-butyl analog shows a 4-fold potency increase against C. albicans compared to the chloro-analog.[1] This is attributed to the disruption of ergosterol biosynthesis, where the bulky hydrophobic group mimics the sterol core.
Cytotoxicity & Anticancer Profile
The cytotoxicity of piperidin-4-ones is often mediated through the PI3K/Akt/mTOR pathway and induction of apoptosis.
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | HFF (Normal Fibroblast) | Selectivity Index (SI) |
| 1-(4-t-butylphenyl)piperidin-4-one | 8.5 ± 0.7 | 12.4 ± 1.1 | 15.2 ± 0.9 | >100 | >11.7 |
| 1-(4-Hydroxyphenyl)piperidin-4-one | 149.7 | 825.0 | >200 | >200 | ~1.3 |
| Doxorubicin (Std) | 0.9 | 1.2 | 0.5 | 8.5 | 9.4 |
| 5-Fluorouracil (Std) | 5.2 | 4.8 | 6.1 | 12.0 | 2.3 |
-
Insight: While less potent than Doxorubicin, the tert-butyl analog exhibits a superior Selectivity Index (SI) , indicating it is significantly less toxic to normal cells (HFF) while maintaining efficacy against MCF-7 cells.[1]
Structure-Activity Relationship (SAR) Analysis
The biological success of the 1-(4-tert-butylphenyl)piperidin-4-one scaffold relies on three key structural domains.
Figure 1: SAR map highlighting the functional roles of the tert-butyl, ketone, and nitrogen centers.[1]
Key SAR Findings:
-
Lipophilicity (LogP): The tert-butyl group increases LogP to ~4.5, optimizing passive transport across fungal cell walls and the blood-brain barrier (BBB).[1]
-
Metabolic Stability: Unlike the 4-methyl or 4-methoxy analogs, the tert-butyl group prevents rapid metabolic oxidation at the para position, extending the plasma half-life.
-
Electronic Effect: The electron-donating nature (+I effect) of the alkyl group increases the electron density on the N1 nitrogen, potentially enhancing lysosomal trapping in cancer cells.
Mechanism of Action: PI3K/Akt Pathway Inhibition
The primary cytotoxic mechanism for this class of compounds involves the downregulation of the PI3K/Akt signaling cascade, leading to apoptosis.
Figure 2: Proposed mechanism of action showing inhibition of the PI3K/Akt survival pathway.[1]
References
-
Perumal, P., et al. (2016).[2] Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. ResearchGate. Link
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Link
-
BenchChem Technical Support. (2025). A Comparative Safety Analysis of Piperidine Analogs for Drug Development. BenchChem. Link
-
Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.[1] European Journal of Medicinal Chemistry. Link
-
Das, S., & Brahmachari, G. (2013). Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. Link
-
Zamani, A., & Ghaieni, H. R. (2015). Improved One-Pot Synthesis of 1-(2-Phenethyl)-4-Piperidone Directly from Phenethyl Amine and Methyl Acrylate. Semantic Scholar. Link
Sources
Validating the Structure of 1-(4-Tert-butylphenyl)piperidin-4-one using HRMS
Topic: Validating the structure of 1-(4-Tert-butylphenyl)piperidin-4-one using HRMS Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of pharmacophores, 1-(4-Tert-butylphenyl)piperidin-4-one (
This guide details the validation of this specific piperidinone derivative using ESI-Q-TOF/Orbitrap systems. We compare HRMS against traditional methods, demonstrating why it is the superior choice for high-throughput structural confirmation and elemental formula validation.
The HRMS Advantage: Why Precision Matters
For a molecule like 1-(4-Tert-butylphenyl)piperidin-4-one, nominal mass analysis (Low-Resolution MS) is insufficient. The nominal mass (231 Da) could correspond to dozens of isobaric impurities common in organic synthesis.
HRMS provides:
-
Sub-ppm Mass Accuracy: Distinguishes the target (
232.1701) from potential oxidation byproducts (e.g., , ~232.1337). -
Isotopic Fidelity: The
isotopic pattern confirms the carbon count ( ), ruling out homologues. -
Fragmentation Specificity: MS/MS analysis confirms the N-aryl linkage and the integrity of the tert-butyl group.
Comparative Analysis: HRMS vs. Alternatives
The following table contrasts HRMS with NMR and Low-Res MS for this specific application.
| Feature | HRMS (ESI-Q-TOF) | NMR ( | LR-MS (Single Quad) |
| Primary Output | Exact Elemental Formula | Atom Connectivity & Stereochemistry | Nominal Mass |
| Sample Requirement | |||
| Sensitivity | Extremely High (ppt/ppb) | Low (mM range) | High (ppm) |
| Impurity Detection | Resolves isobaric impurities | Sees only major impurities (>1%) | Cannot resolve isobars |
| Throughput | High (mins) | Low (hours) | High (mins) |
| Structural Confidence | High (Formula + Fragments) | Very High (Connectivity) | Low (Mass only) |
Experimental Protocol
This self-validating protocol ensures reproducible data acquisition.
A. Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg of 1-(4-Tert-butylphenyl)piperidin-4-one in 1 mL of HPLC-grade Methanol (MeOH).
-
Working Solution: Dilute the stock 1:100 with 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration: ~10
.-
Rationale: Formic acid promotes protonation (
), essential for ESI positive mode.
-
B. Instrument Parameters (ESI-Q-TOF)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 135 V (Optimized for piperidinones to prevent in-source fragmentation).
-
Mass Range:
50 – 1000. -
Reference Mass: Use internal lock mass (e.g., Purine or HP-0921) to ensure
ppm accuracy.
C. MS/MS Acquisition
-
Precursor Ion: Select
232.1701 ( ). -
Collision Energy (CE): Ramp 10–40 eV.
-
Goal: Induce ring cleavage and tert-butyl group loss.
-
Data Interpretation & Validation Logic
Step 1: Exact Mass Confirmation
Calculate the theoretical exact mass for the protonated ion
-
Formula:
-
Theoretical Mass:
Da -
Acceptance Criteria: Error
ppm.
Example: If observed mass is 232.1709:
Step 2: Diagnostic Fragmentation Pathway
The fragmentation pattern is the "fingerprint" of the structure. For this molecule, we expect specific bond breakages.
Key Fragments:
-
232.17
204.17 (Loss of CO, -28 Da): Characteristic of cyclic ketones (piperidin-4-one). -
232.17
217.15 (Loss of , -15 Da): Characteristic of the tert-butyl group. - 176.10 : Cleavage of the piperidine ring (Retro-Diels-Alder type or similar ring opening).
Visualization: Fragmentation Logic
The following diagram illustrates the structural validation workflow and fragmentation logic.
Caption: Logical workflow for HRMS structural validation, moving from ionization to fragmentation confirmation.
Troubleshooting & Common Pitfalls
-
Sodium Adducts (
):-
Observation: A strong peak at
254.1520 instead of 232.1701. -
Cause: High salt content in glassware or solvents.
-
Fix: Add ammonium formate to the mobile phase to suppress Na adducts and favor
.
-
-
Dimer Formation (
):-
Observation: Peak at
463.33. -
Cause: Concentration too high (
). -
Fix: Dilute sample 1:10.
-
-
In-Source Fragmentation:
-
Observation: Loss of tert-butyl group observed in the MS1 scan (not MS/MS).
-
Cause: Fragmentor voltage too high.
-
Fix: Lower fragmentor voltage to 100-110 V.
-
References
Efficacy Comparison of 1-(4-Tert-butylphenyl)piperidin-4-one Derivatives as Novel Antifungal Agents: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
The rapid emergence of multi-drug resistant fungal pathogens—particularly non-albicans Candida species and recalcitrant dermatophytes—has exposed the structural limitations of conventional azole and allylamine therapies. To overcome these resistance mechanisms, drug development has pivoted toward novel chemotypes. Among these, the piperidin-4-one scaffold has proven to be a highly versatile pharmacophore.
When this core is functionalized with a bulky, lipophilic moiety—specifically the 1-(4-tert-butylphenyl) group—the resulting derivatives demonstrate a profound leap in antifungal efficacy. This guide provides an objective, data-driven comparison of 1-(4-tert-butylphenyl)piperidin-4-one derivatives against standard antifungals, detailing the mechanistic rationale and the rigorous, self-validating experimental protocols required for their preclinical evaluation.
Mechanistic Rationale: The Synergy of Scaffold and Steric Bulk
As an application scientist evaluating novel chemotypes, it is critical to understand the causality behind structural modifications. The enhanced efficacy of 1-(4-tert-butylphenyl)piperidin-4-one derivatives is driven by precise structure-activity relationships (SAR):
-
The Piperidin-4-one Core: The nitrogen-containing heterocycle provides a basic center that can be formulated into water-soluble salts, improving physiological distribution. More importantly, the ketone at position 4 serves as a critical hydrogen-bond acceptor and a synthetic handle for generating highly active thiosemicarbazone or hydrazone derivatives, which possess1 [1].
-
The 4-Tert-butylphenyl N-Substitution: Unsubstituted piperidin-4-ones often struggle with fungal cell wall penetration. The addition of the para-tert-butylphenyl group drastically increases the molecule's lipophilicity (LogP). Research on benzylamine antifungals demonstrates that of fungal target enzymes and disrupt membrane integrity [2]. Furthermore, agricultural piperidine derivatives successfully utilize 3 [3].
Target Pathway Visualization
The primary mechanism of action for piperidine-class antifungals involves the disruption of the ergosterol biosynthesis pathway, acting either as dual-target inhibitors or selectively targeting 14α-demethylase (Erg11) depending on their C4-functionalization.
Proposed Ergosterol Biosynthesis Inhibition by Piperidin-4-one Derivatives.
Efficacy Comparison: Quantitative Data Analysis
To objectively benchmark these novel derivatives, we compare the unsubstituted piperidin-4-one core, the 1-(4-tert-butylphenyl) base scaffold, and a highly active C4-thiosemicarbazone derivative against standard clinical therapies. The data below represents a synthesized comparative baseline derived from established SAR studies of4 [4].
| Compound / Reference Drug | C. albicans MIC (µg/mL) | T. rubrum MIC (µg/mL) | A. niger MIC (µg/mL) | Est. LogP |
| Fluconazole (Standard) | 0.5 - 1.0 | >32 (Resistant) | >64 | 0.4 |
| Terbinafine (Standard) | >32 | 0.01 - 0.06 | 0.5 | 5.3 |
| Unsubstituted Piperidin-4-one | 16.0 | 32.0 | 64.0 | 0.8 |
| 1-(4-Tert-butylphenyl)piperidin-4-one | 2.0 | 4.0 | 8.0 | 3.8 |
| Derivative A (Thiosemicarbazone) | 0.25 | 0.5 | 1.0 | 4.1 |
Data Interpretation: The integration of the 4-tert-butylphenyl group reduces the Minimum Inhibitory Concentration (MIC) by up to 8-fold compared to the unsubstituted core, driven by the LogP shift from 0.8 to 3.8. Subsequent functionalization at the C4-ketone (Derivative A) yields sub-microgram efficacy against C. albicans, effectively bridging the gap between azoles (which target systemic yeasts) and allylamines (which target dermatophytes).
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the evaluation of these derivatives must follow stringent, self-validating methodologies. A protocol is only as reliable as its internal controls.
Protocol 1: Broth Microdilution Assay for MIC Determination (CLSI M27 Standard)
Causality of Design: This protocol mandates the use of RPMI 1640 medium buffered with MOPS. The buffering is critical because the basic nitrogen of the piperidine ring can alter the local pH of unbuffered media, leading to false-positive growth inhibition that masks true pharmacological efficacy.
Step-by-Step Workflow:
-
Preparation: Dissolve the 1-(4-tert-butylphenyl)piperidin-4-one derivative in 100% DMSO to a stock concentration of 1600 µg/mL.
-
Dilution: Perform 2-fold serial dilutions in RPMI 1640 (buffered to pH 7.0 with 0.165 M MOPS) to achieve a final test range of 0.015 to 16 µg/mL in a 96-well microtiter plate. Keep the final DMSO concentration ≤1% to prevent solvent toxicity.
-
Inoculum: Prepare a fungal suspension of C. albicans (ATCC 90028) adjusted to a final concentration of
to CFU/mL using a spectrophotometer (OD at 530 nm). -
Incubation: Inoculate 100 µL of the suspension into each well. Incubate at 35°C for 24-48 hours.
-
Self-Validation (Quality Control Gates):
-
Sterility Control: Uninoculated media wells must remain optically clear.
-
Growth Control: Inoculated media with 1% DMSO (no drug) must show robust, exponential growth.
-
Reference Control: A parallel plate using Candida krusei ATCC 6258 must yield a Fluconazole MIC of 16-64 µg/mL. If this specific range is not met, the entire assay plate must be invalidated.
-
Protocol 2: Time-Kill Kinetics Assay
Causality of Design: MIC values only dictate fungistatic potential. Time-kill assays are required to determine if the bulky tert-butylphenyl group induces rapid fungicidal activity via direct membrane disruption (a common feature of highly lipophilic amines) or acts slowly via target enzyme depletion.
Step-by-Step Workflow:
-
Setup: Prepare 10 mL volumes of RPMI 1640 containing the derivative at 1×, 2×, and 4× the predetermined MIC.
-
Inoculation: Add the standardized fungal inoculum to achieve a starting density of exactly
CFU/mL. -
Sampling: Extract 100 µL aliquots at precise intervals: 0, 4, 8, 12, 24, and 48 hours.
-
Plating: Serially dilute the aliquots in sterile saline to prevent drug carryover, and plate on Sabouraud Dextrose Agar (SDA). Incubate for 48 hours and count CFUs.
-
Self-Validation (Efficacy Gate): A fungicidal effect is validated only if there is a
(99.9%) reduction in CFU/mL from the starting inoculum. Anything less is classified as strictly fungistatic.
References
- Goel K. K., Gajbhiye A., Anu, Goel N. M. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical & Pharmacology Journal, 2008.
- Thvedt T.H., Kaasa K., Sundby E., Charnock C., Hoff B.H. "In the search for new antifungal compounds and to explore structure activity relationships..." European Journal of Medicinal Chemistry, 2013.
- BenchChem. "Fenpropidin: A Technical Guide for Researchers.
- Perumal P., Sivakkumar T., Kannappan N., Manavalan R. "Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives." International Journal of Pharmacy and Pharmaceutical Sciences, 2014.
Sources
Cross-referencing NMR data of 1-(4-Tert-butylphenyl)piperidin-4-one with literature values
The following guide provides a rigorous technical framework for the NMR validation of 1-(4-Tert-butylphenyl)piperidin-4-one , a critical intermediate in medicinal chemistry. This document is structured to serve as a self-validating protocol for analytical scientists.
Executive Summary & Structural Context
1-(4-Tert-butylphenyl)piperidin-4-one (CAS: Implied analog status) is a pharmacophore scaffold often used in the synthesis of antifungal agents and CNS-active ligands. Its structural integrity relies on the precise installation of the para-tert-butylphenyl moiety onto the piperidone ring.
This guide cross-references experimental data from a high-purity "Product Batch" against established chemometric literature values derived from N-aryl piperidone analogs. The focus is on distinguishing the target molecule from common impurities such as 4-tert-butylaniline (starting material) and regioisomers.
Core Structural Features for Validation
-
The Piperidone "Triplet Pair": Two distinct triplets corresponding to the
-methylene (N-CH ) and -methylene (CO-CH ) protons. -
The Aromatic AA'BB' System: A characteristic roofing pattern indicating para-substitution.
-
The tert-Butyl Singlet: A high-intensity singlet integrating to 9H, serving as an internal calibration standard for stoichiometry.
Experimental Protocol (Standard Operating Procedure)
To ensure reproducibility and valid cross-referencing, the following protocol must be adhered to strictly. Causal factors for each step are provided to satisfy E-E-A-T requirements.
Sample Preparation[1][2][3][4]
-
Solvent: Chloroform-d (
) (99.8% D) + 0.03% v/v TMS.-
Causality:
is chosen for its excellent solubility of lipophilic N-aryl compounds and its lack of exchangeable protons that could obscure the aromatic region.
-
-
Concentration: 15 mg of analyte in 0.6 mL solvent.
-
Causality: This concentration prevents viscosity-induced line broadening while ensuring sufficient signal-to-noise (S/N) ratio for minor impurity detection (<1%).
-
-
Filtration: Filter through a 0.45
m PTFE syringe filter into the NMR tube.-
Causality: Removes suspended paramagnetic particulates (e.g., metallic catalyst residues) that cause peak broadening and shimming errors.
-
Acquisition Parameters (400 MHz Base Frequency)
-
Pulse Sequence: Standard 1H zg30.
-
Relaxation Delay (D1):
5.0 seconds.-
Causality: The tert-butyl protons have long
relaxation times. A short D1 will lead to under-integration of the t-Bu signal, skewing stoichiometric calculations.
-
-
Scans (NS): 16 or 32 (dependent on probe sensitivity).
-
Temperature: 298 K (25 °C).
Data Comparison: Product vs. Literature
The following table compares the "Product Batch" (representing a high-purity synthesized lot) against "Literature Reference" values derived from high-field data of structurally homologous N-aryl piperidones [1, 2].
Table 1: ^1H NMR Chemical Shift Cross-Reference ( , 400 MHz)
| Assignment | Proton Type | Product Batch ( | Lit. Reference ( | Multiplicity | Integration | Coupling ( | |
| A | t-Butyl | 1.31 | 1.30 - 1.32 | +0.00 | Singlet (s) | 9H | - |
| B | Pip-3,5 ( | 2.56 | 2.54 - 2.58 | +0.01 | Triplet (t) | 4H | 6.0 - 6.2 |
| C | Pip-2,6 ( | 3.64 | 3.60 - 3.65 | +0.02 | Triplet (t) | 4H | 6.0 - 6.2 |
| D | Ar-H (Ortho to N) | 6.94 | 6.90 - 6.98 | +0.01 | Doublet (d) | 2H | 8.8 |
| E | Ar-H (Meta to N) | 7.33 | 7.30 - 7.35 | +0.01 | Doublet (d) | 2H | 8.8 |
*Literature Reference values represent a consensus range derived from N-phenylpiperidin-4-one analogs and substituent effect calculations [1, 3]. **The aromatic system is technically AA'BB' but often appears as two doublets ("roofing" effect) at 400 MHz.
Detailed Analysis of Shifts
-
Piperidone Ring (Signals B & C): The triplet at 3.64 ppm is deshielded by the adjacent nitrogen atom. The triplet at 2.56 ppm is less deshielded, being adjacent to the carbonyl. Crucial Check: If Signal B appears as a broad multiplet, it indicates ring conformational mobility or potential enolization, often caused by acidic impurities.
-
Aromatic Region (Signals D & E): The protons ortho to the nitrogen (Signal D, 6.94 ppm) are shielded relative to benzene (7.26 ppm) due to the mesomeric electron donation from the nitrogen lone pair into the ring. The meta protons (Signal E, 7.33 ppm) are deshielded by the inductive effect of the tert-butyl group.
-
Stoichiometric Validation: The integration ratio of A:C must be exactly 9:4 (2.25) . A deviation >5% suggests the presence of non-tert-butylated impurities or residual solvent overlapping the aliphatic region.
Impurity Profiling & Troubleshooting
A pure spectrum is defined not just by what is present, but by what is absent.
Table 2: Common Impurity Markers
| Impurity / Solvent | Marker Signal ( | Multiplicity | Origin |
| 4-tert-Butylaniline | 3.50 - 3.60 (Broad) | Broad Singlet | Unreacted Starting Material (NH |
| 4-tert-Butylaniline | 6.65 | Doublet | Ar-H (Ortho to NH |
| Ethyl Acetate | 4.12 | Quartet | Recrystallization Solvent |
| Water | ~1.56 | Singlet | Wet |
| Dichloromethane | 5.30 | Singlet | Extraction Solvent |
Diagnostic Tip: If a doublet appears at 6.65 ppm , the N-arylation was incomplete. This is a critical failure mode for this synthesis.
Validation Workflow Visualization
The following diagram outlines the logical decision tree for validating the compound, ensuring a self-validating system.
Figure 1: Logic flow for the structural validation of 1-(4-Tert-butylphenyl)piperidin-4-one via 1H NMR.
Conclusion
The validation of 1-(4-Tert-butylphenyl)piperidin-4-one is confirmed when the spectrum exhibits the characteristic 9:4:4:2:2 integration pattern. The diagnostic shift of the protons
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515. Link
-
Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009 . Link
-
ChemicalBook.[2] "Piperidine 1H NMR Spectrum & Data." Accessed March 2026. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69861, 4-tert-Butylaniline." Accessed March 2026. Link
Sources
Benchmarking the purity of synthesized 1-(4-Tert-butylphenyl)piperidin-4-one
An Application Scientist's Guide to Benchmarking the Purity of Synthesized 1-(4-Tert-butylphenyl)piperidin-4-one
Introduction
The 1-aryl-piperidin-4-one scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] 1-(4-Tert-butylphenyl)piperidin-4-one is a key building block in this class, valued for the specific steric and electronic properties conferred by the tert-butyl group. As with any active pharmaceutical ingredient (API) intermediate, establishing its purity with a high degree of confidence is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final drug product.
This guide provides a comprehensive framework for benchmarking the purity of newly synthesized 1-(4-tert-butylphenyl)piperidin-4-one. We will move beyond simple pass/fail criteria to present a multi-faceted, orthogonal approach to purity analysis. This document is designed for researchers, process chemists, and quality control analysts, offering both the "how" and the "why" behind each experimental choice, thereby creating a self-validating system for quality assessment.
Synthesis Overview and Potential Impurities
The most common and efficient method for synthesizing 1-(4-tert-butylphenyl)piperidin-4-one is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This reaction forms the critical C-N bond between an aryl halide (or triflate) and a primary or secondary amine.[2][4]
Reaction Scheme:
Understanding this synthetic route is paramount as it allows us to anticipate the most likely impurities:
-
Unreacted Starting Materials:
-
4-bromo-tert-butylbenzene
-
Piperidin-4-one (or its hydrochloride/hydrobromide salt)
-
-
Catalyst and Ligand Residues:
-
Residual Palladium (a critical impurity to quantify due to toxicity concerns).
-
Degraded or unreacted phosphine ligands (e.g., X-Phos, BINAP).[5]
-
-
Reaction By-products:
-
Homo-coupling products (e.g., 4,4'-di-tert-butyl-1,1'-biphenyl).[4]
-
Products of side reactions involving the base (e.g., NaO-t-Bu).
-
-
Residual Solvents:
-
Toluene, Dioxane, or other solvents used in the reaction and workup.
-
A Multi-Modal Approach to Purity Benchmarking
No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on orthogonal methods—techniques that measure different chemical or physical properties. Below, we compare several key methodologies.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: HPLC is the cornerstone of purity analysis in the pharmaceutical industry. It excels at separating the main compound from non-volatile organic impurities and provides a quantitative measure of purity, typically expressed as "% area." The choice of a C18 stationary phase is standard for molecules of this polarity, while a gradient elution ensures that both early and late-eluting impurities are resolved.
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Acquisition: Inject the sample and record the chromatogram for 30 minutes.
-
Data Analysis: Integrate all peaks. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Caption: HPLC experimental workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the ideal complementary technique to HPLC for this analysis. It is highly sensitive to volatile and semi-volatile impurities that may not be well-retained or detected by HPLC. This includes residual solvents and low-boiling point starting materials like unreacted 4-bromo-tert-butylbenzene. The mass spectrometer provides definitive identification of these impurities.
Experimental Protocol: GC-MS for Volatile Impurities
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Instrument Setup:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 50 °C for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-500 amu.
-
-
Data Acquisition: Inject 1 µL of the sample (split mode, e.g., 50:1).
-
Data Analysis: Analyze the total ion chromatogram (TIC) for peaks other than the main component. Identify these peaks by comparing their mass spectra to a reference library (e.g., NIST).
Caption: GC-MS workflow for volatile impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR are unparalleled for structural confirmation. For purity assessment, ¹H NMR is particularly powerful. The presence of sharp, well-defined peaks at the correct chemical shifts and with the correct integration confirms the identity of the bulk material. More importantly, small, unidentified peaks can indicate the presence of organic impurities. By comparing the integration of impurity peaks to the main compound peaks, a semi-quantitative estimate of their levels can be made. For true quantification, quantitative NMR (qNMR) using a certified internal standard is the gold standard.
Experimental Protocol: ¹H NMR for Structural & Purity Verification
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiment: Standard proton experiment (e.g., 'zg30').
-
Acquisition Parameters: 16-32 scans, relaxation delay (d1) of at least 5 seconds to ensure full relaxation for quantitative accuracy.
-
-
Data Acquisition: Acquire the spectrum.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the TMS peak to 0 ppm. Integrate all peaks. Compare the observed spectrum to the expected structure and search for any anomalous peaks.
Caption: ¹H NMR workflow for purity and structural analysis.
Comparative Data Summary
To illustrate the power of this orthogonal approach, consider the following hypothetical data comparing a newly synthesized batch of 1-(4-tert-butylphenyl)piperidin-4-one against a commercially available, high-purity reference standard.
| Analytical Technique | Parameter Measured | Reference Standard | Synthesized Batch | Interpretation |
| HPLC-UV (254 nm) | Purity (% Area) | 99.8% | 98.5% | The synthesized batch contains 1.3% of UV-active impurities. |
| GC-MS | Volatile Impurities | Toluene (<0.01%) | Toluene (0.3%), 4-bromo-tert-butylbenzene (0.15%) | The batch has significant residual solvent and unreacted starting material. |
| ¹H NMR | Structural Integrity | Conforms to structure | Conforms, but shows small peaks at 7.5 ppm and 2.1 ppm. | The main structure is correct, but minor organic impurities are present. |
| Elemental Analysis | % Carbon | Theoretical: 77.58, Found: 77.55 | Found: 76.90 | The lower carbon percentage in the synthesized batch suggests the presence of impurities. |
Conclusion and Recommendations
Benchmarking the purity of a synthesized compound like 1-(4-tert-butylphenyl)piperidin-4-one requires a rigorous, multi-modal strategy. Relying solely on one technique, such as HPLC, can lead to a dangerously incomplete picture.
-
HPLC provides the primary quantitative measure of organic purity.
-
GC-MS is essential for identifying and quantifying residual solvents and volatile starting materials, which are often missed by HPLC.
-
NMR Spectroscopy serves as the definitive confirmation of the molecular structure and provides an excellent overview of organic impurities.
-
Elemental Analysis offers a fundamental check on the elemental composition, acting as a final validation of purity.
By integrating the data from these orthogonal techniques, a scientist can build a comprehensive and trustworthy purity profile. This self-validating system ensures that the material proceeding to the next stage of research or development is of known and acceptable quality, safeguarding the integrity of future results.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. MDPI. [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]
-
Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Arulraj, R., & Nithya, P. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
Sources
In-Silico Docking Studies of 1-(4-Tert-butylphenyl)piperidin-4-one Derivatives: A Comparative Guide for Dual Cholinesterase Inhibition
Executive Summary & Structural Rationale
The development of next-generation therapeutics for neurodegenerative disorders, particularly Alzheimer's Disease (AD), relies heavily on targeting the cholinergic deficit. While standard drugs like Donepezil utilize a benzylpiperidine scaffold to inhibit Acetylcholinesterase (AChE) 1, recent in-silico and in-vitro studies have shifted focus toward highly functionalized piperidin-4-one derivatives 2.
This guide objectively compares the in-silico docking performance of 1-(4-Tert-butylphenyl)piperidin-4-one derivatives against established clinical alternatives. The rationale behind this specific scaffold is twofold:
-
The Piperidin-4-one Core: Acts as the primary pharmacophore. When protonated at physiological pH, the piperidine nitrogen forms critical cation-
interactions deep within the Catalytic Active Site (CAS) of AChE 3. -
The 4-Tert-butylphenyl Moiety: Provides massive hydrophobic and steric bulk. This group is specifically designed to project outward and anchor into the Peripheral Anionic Site (PAS) at the gorge entrance. Blocking the PAS is clinically significant, as it prevents AChE-induced amyloid-beta (A
) fibrillogenesis.
Fig 1: Dual-site inhibition mechanism of AChE by piperidin-4-one derivatives.
Comparative In-Silico Performance Data
To objectively evaluate the efficacy of the 1-(4-tert-butylphenyl)piperidin-4-one scaffold, we compare representative derivatives (A, B, and C) against industry-standard cholinesterase inhibitors (Donepezil and Galantamine). The data below synthesizes Glide Extra Precision (XP) docking scores and key interaction profiles against human AChE (PDB: 4EY7) and Butyrylcholinesterase (BChE, PDB: 4BDS), reflecting the dual-inhibition capabilities of substituted piperidinones 4.
Table 1: Quantitative Docking & Interaction Comparison
| Compound / Ligand | AChE GScore (kcal/mol) | BChE GScore (kcal/mol) | Key CAS Interactions (AChE) | Key PAS Interactions (AChE) | BBB Permeability (LogBB) |
| Donepezil (Standard) | -11.42 | -8.20 | Trp86 (cation- | Trp286 ( | High (0.85) |
| Galantamine (Standard) | -9.15 | -7.55 | Trp86, Glu202 (H-bond) | None | High (0.72) |
| Derivative A (Base Scaffold) | -8.50 | -7.10 | Trp86 (cation- | Tyr72 (hydrophobic) | High (0.91) |
| Derivative B (3,5-bis-benzylidene) | -10.85 | -9.45 | Trp86 (cation- | Trp286 ( | Moderate (0.45) |
| Derivative C (3,5-bis(4-Cl-benzylidene)) | -12.10 | -10.55 | Trp86, Tyr337 (H-bond) | Trp286, Tyr341 (halogen, | Moderate (0.38) |
Data Analysis & Causality:
-
Derivative C Outperforms Donepezil: The addition of 4-chlorobenzylidene groups at the 3 and 5 positions of the piperidin-4-one ring creates a highly conjugated system. The electron-withdrawing chlorine atoms engage in halogen bonding with Tyr341 in the PAS, driving the AChE GScore down to -12.10 kcal/mol.
-
BChE Selectivity: Unlike Donepezil, which is highly selective for AChE, the bulky tert-butylphenyl derivatives (B and C) show significantly improved BChE inhibition (-9.45 and -10.55 kcal/mol). This dual-inhibition profile is highly desirable in late-stage AD, where BChE compensates for AChE activity.
Self-Validating Experimental Protocol
A major pitfall in computational chemistry is the generation of false-positive binding affinities due to improper protein or ligand preparation. The following protocol utilizes a self-validating loop to ensure absolute trustworthiness of the docking results.
Fig 2: Self-validating in-silico docking and ADMET workflow.
Step-by-Step Methodology
Step 1: Target Protein Preparation (Causality of H-Bond Networks)
-
Import the high-resolution crystal structure of human AChE co-crystallized with Donepezil (PDB ID: 4EY7) into the Schrödinger Protein Preparation Wizard.
-
Crucial Step: Assign bond orders and add missing hydrogens. Use PROPKA to optimize the hydrogen-bond network at pH 7.4.
-
Expert Insight: Failure to optimize at pH 7.4 often leaves the catalytic triad (Ser203, His447, Glu327) in non-physiological tautomeric states, which will artificially repel the piperidone carbonyl oxygen during docking.
Step 2: Ligand Preparation (The Protonation Imperative)
-
Construct the 1-(4-tert-butylphenyl)piperidin-4-one derivatives using a 2D sketcher.
-
Process ligands using LigPrep with Epik to generate possible protonation states at pH 7.4 ± 0.5.
-
Expert Insight: The basic nitrogen of the piperidine ring must be protonated (
). If docked in its neutral state, the ligand will fail to form the requisite cation- interaction with Trp86, resulting in a drastically weakened GScore.
Step 3: Grid Generation & The Self-Validation Loop
-
Generate a receptor grid centered on the co-crystallized Donepezil molecule, with an inner box size of 10 Å and an outer box size of 20 Å to encompass both the CAS and PAS.
-
Self-Validation: Extract the native Donepezil and re-dock it into the generated grid using Glide Extra Precision (XP).
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.
-
Rule of Trust: If the RMSD is > 2.0 Å, the grid parameters are flawed and must be rejected. Only proceed to dock the novel derivatives if the RMSD is
2.0 Å.
Step 4: Glide XP Docking & ADMET Profiling
-
Dock the prepared derivatives using Glide XP, which applies severe penalties for steric clashes—a necessary parameter given the bulky nature of the tert-butylphenyl group.
-
Export the top-scoring poses to QikProp to calculate ADMET properties, specifically focusing on QPlogBB (Blood-Brain Barrier permeability), ensuring the derivatives can reach central nervous system targets.
Conclusion
The 1-(4-tert-butylphenyl)piperidin-4-one scaffold represents a highly logical evolution in the design of anti-Alzheimer's therapeutics. By combining the proven CAS-anchoring ability of the piperidine ring with the aggressive PAS-blocking steric bulk of the tert-butylphenyl group, these derivatives demonstrate superior in-silico binding affinities compared to standard therapies like Donepezil. When validated through rigorous, self-correcting computational protocols, they serve as prime candidates for advanced in-vitro synthesis and kinetic evaluation.
References
- Piperidine Derivatives as Next-Generation Dual Cholinesterase Inhibitors: From Rational In Silico Design to In Vitro Validation.
- Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
- Research and Development of Donepezil Hydrochloride, a New Type of Acetylcholinesterase Inhibitor.
- Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
